This compound (TML), a synthetic male-specific attractant, represents a cornerstone in the global management of the Mediterranean fruit fly (Ceratitis capitata or medfly), one of the world's most destructive agricultural pests. This chlorinated cyclohexane derivative has been deployed for decades in detection, monitoring, and control programs targeting medfly, a species capable of infesting over 300 fruit and vegetable varieties including economically vital crops such as citrus, stone fruits, and numerous subtropical fruits [1]. The economic implications of medfly infestations are substantial, driving the global this compound market to an estimated USD 185.2 million valuation in 2024, with projections indicating growth to approximately USD 334.7 million by 2033 [2]. This market expansion reflects increasing adoption of integrated pest management (IPM) strategies and regulatory support for environmentally targeted pest control solutions.
Unlike broad-spectrum insecticides, this compound operates through a non-toxic mode of action classified by the Insecticide Resistance Action Committee (IRAC) under the UNM (unknown non-metal) category [3]. As a synthetic analogue of natural kairomone insect attractants, this compound exemplifies the strategic application of semiochemicals in pest management, offering target-specific activity that minimizes ecological impact and supports sustainable agriculture initiatives [3]. Its primary application lies in large-scale surveillance programs where early detection of medfly populations enables rapid implementation of eradication measures, thereby preventing establishment and spread in medfly-free regions [1]. The critical importance of this compound in agricultural protection is underscored by its incorporation into international phytosanitary standards and trade protocols designed to prevent the movement of invasive pests through global fruit and vegetable commerce [2].
This compound is chemically characterized as tert-butyl 4(or 5)-chloro-2-methylcyclohexanecarboxylate with a molecular formula of C₁₂H₂₁ClO₂ and a molecular mass of 232.75 g/mol [3]. At room temperature, it presents as a water-white liquid with a density of approximately 1 g/mL [3]. The compound exhibits moderate water solubility (1000 mg/L at 20°C and pH 7) and a high octanol-water partition coefficient (Log P = 4.6), indicating significant hydrophobicity that influences its environmental distribution and volatility characteristics [3].
A critical aspect of this compound's chemical identity lies in its complex stereoisomerism. The technical material constitutes an isomeric mixture of 8 distinct stereoisomers—4 trans (designated A, B1, B2, and C) and 4 cis (designated V, W, X, and Y) forms [3]. This structural complexity arises from the presence of multiple chiral centers within the cyclohexane ring system, resulting in stereoisomers with varying biological activity. Among these isomers, the trans-C isomer demonstrates the highest attractancy to Mediterranean fruit fly males, highlighting the critical relationship between stereochemistry and biological efficacy [3]. Commercial production of this compound involves stereoselective esterification processes utilizing cyclohexane-based intermediates that undergo chloromethylation to introduce the essential chlorine functional group responsible for insect attraction [3].
Table 1: Key Chemical and Physical Properties of this compound
| Property | Value/Description | Reference |
|---|---|---|
| IUPAC Name | tert-butyl (±)-4(or 5)-chloro-2-methylcyclohexanecarboxylate | [3] |
| CAS Registry Number | 12002-53-8 | [3] |
| Molecular Formula | C₁₂H₂₁ClO₂ | [3] |
| Molecular Mass | 232.75 g/mol | [3] |
| Physical State | Water-white liquid | [3] |
| Water Solubility | 1000 mg/L at 20°C, pH 7 | [3] |
| Octanol-Water Partition Coefficient (Log P) | 4.6 | [3] |
| Density | 1 g/mL | [3] |
| Number of Isomers | 8 (4 trans + 4 cis) | [3] |
| Most Active Isomer | trans-C | [3] |
The commercial synthesis of this compound begins with the preparation of cyclohexene carboxylic acid derivatives, which undergo chloromethylation to introduce the key functional group responsible for insect attraction. This intermediate is subsequently esterified with tert-butyl alcohol under acidic conditions, typically employing sulfuric acid or Lewis acid catalysts, to form the tert-butyl ester [3]. The reaction conditions are carefully optimized to favor formation of the biologically active stereoisomers, particularly the (1R,2S,5R) and (1R,2S,4R) configurations, which exhibit the highest attractancy to medfly males [3]. It is worth noting that a related compound, Medlure (sec-butyl 4(or 5)-chloro-2-methylcyclohexanecarboxylate), shares structural similarities but differs in the ester moiety and demonstrates analogous attractant properties toward medfly [4].
The behavioral response of medfly males to this compound represents one of the most pronounced and specific attractant phenomena in agricultural entomology. Unlike pheromones that facilitate mating communication between conspecifics, this compound functions as a powerful male-specific attractant that elicits intense attraction and trap visitation behavior exclusively in male medflies [1]. Field studies demonstrate that medfly males exhibit dose-dependent responsiveness to this compound, with capture rates directly correlating with release rates and residual content in dispensers [1]. Research indicates that polymeric plugs containing this compound remain effective until the residual content decreases below approximately 1.4 g and the release rate drops below 2.0 mg per hour [1], establishing critical thresholds for field efficacy.
In practical applications, this compound is typically deployed in solid polymeric plugs containing 2-4 g of active ingredient, which are suspended in open-ended delta (Jackson) traps [1]. These controlled-release formulations significantly extend the effective field longevity compared to earlier liquid formulations, with current guidelines recommending replacement every 6 weeks to maintain optimal attraction [1]. Recent investigations into plugs containing 4 g of this compound (double the standard loading) demonstrated maintained effectiveness for 8-12 weeks under field conditions in Hawaii and Florida, suggesting that increased loading can substantially prolong the effective service life of the dispensers [1]. This extended longevity has important implications for the economics and logistics of large-scale surveillance programs.
From an ecological perspective, this compound exhibits favorable non-target toxicity profiles, with acute oral LD₅₀ values in rats exceeding 4556 mg/kg, classifying it as having low mammalian toxicity [3]. Avian toxicity studies using Northern bobwhite (Colinus virginianus) show an acute LD₅₀ of 2000 mg/kg, indicating moderate avian toxicity [3]. Earthworm studies demonstrate low toxicity with acute 14-day LC₅₀ values >1000 mg/kg, while honeybee contact bioassays indicate low risk with acute LD₅₀ values >100 μg/bee [3] [4]. These environmental safety characteristics, combined with its species-specific mode of action, position this compound as an environmentally compatible tool for integrated pest management programs.
The molecular mechanism of this compound perception in Ceratitis capitata involves a sophisticated olfactory reception pathway that begins when volatile this compound molecules enter the sensillum lymph surrounding olfactory receptor neurons (ORNs) in the insect antennae. While the precise molecular interactions remain partially characterized, current evidence suggests that odorant-binding proteins (OBPs) play a crucial role in the initial recognition and transport of this compound molecules through the aqueous lymph to membrane-bound odorant receptors (ORs) on the ORNs [5].
Research has identified CcapOBP83a-2 as a key odorant-binding protein in the medfly olfactory system, demonstrating high homology to Drosophila melanogaster OBPs OS-E and OS-F, which are associated with trichoid sensilla known to be implicated in volatile pheromone detection [5]. This OBP shows enriched expression in the antennae of sexually mature medflies, consistent with a role in detecting behaviorally relevant chemical signals [5]. Binding studies have revealed that CcapOBP83a-2 exhibits broad binding specificity for various electrophysiologically active compounds, though it shows particular affinity for certain components of the natural medfly pheromone blend, including (E,E)-α-farnesene [5]. While direct binding studies with this compound have not been explicitly reported, the involvement of this OBP subfamily in the perception of male attractants is strongly supported by phylogenetic and expression analyses.
Following transport by OBPs, this compound molecules presumably interact with specific odorant receptors on the dendritic membranes of ORNs, though the precise receptor types involved remain to be conclusively identified. This interaction triggers signal transduction cascades that ultimately generate action potentials transmitted to the antennal lobe and higher processing centers in the brain, eliciting the characteristic orientated flight behavior toward the odor source. The sex-specificity of the response (exclusively in males) suggests either sexual dimorphism in receptor expression or differences in central nervous system processing of the olfactory signal.
Figure 1: Proposed Olfactory Reception Pathway of this compound in C. capitata. The diagram illustrates the molecular and neural events from volatilization to behavioral response, highlighting key molecular players including odorant-binding proteins and odorant receptors.
Electrophysiological investigations using gas chromatography coupled to electroantennography (GC-EAG) have provided direct evidence of antennal responsiveness to various semiochemicals in Ceratitis capitata. Studies examining the chemicals emitted by sexually mature medfly males during the "calling" period have identified 15 compounds with electrophysiological activity in male and female antennae [5]. Within this group, 11 compounds elicited responses in both sexes, while 4 compounds elicited responses exclusively in female antennae [5]. This differential responsiveness suggests sexual dimorphism in the olfactory reception system that may underlie the sex-specific behavioral responses to various attractants.
The relationship between this compound and the natural pheromone communication system of medfly remains complex and not fully elucidated. The natural medfly pheromone blend comprises multiple components, including various carboxylic acids, methyl (E)-6-nonenoate, (E)-6-nonen-1-ol, and (E,E)-α-farnesene, which is one of the five major compounds in medfly male pheromone emissions and demonstrates binding affinity to CcapOBP83a-2 [5]. Unlike the natural pheromone components that facilitate intersexual communication, this compound appears to function through a distinct mechanism, potentially exploiting sensory biases in the male olfactory system without precisely mimicking any single component of the natural pheromone blend.
The molecular basis of this compound specificity may involve differential activation patterns across olfactory receptor neuron populations, creating a unique neural representation that the central nervous system interprets as an attractive signal. This "sensory trap" mechanism would explain the remarkable efficacy of this compound despite its structural differences from known natural pheromone components. Recent research on the compatibility of this compound with other tephritid lures has revealed interesting interactions, with studies showing that This compound-baited traps containing methyl eugenol caught ×3.1 fewer C. capitata than this compound-only-baited traps in Australia, though this effect was not observed in Hawaii [6]. This geographic variation in lure interaction effects suggests potential regional differences in medfly olfactory perception or processing.
The evolution of this compound formulation technologies has significantly advanced the practical implementation of medfly surveillance and control programs. Initial applications utilized liquid formulations applied to cotton wicks, which provided rapid release and high initial attractiveness but suffered from short effective longevity due to the high volatility of this compound [7]. The development of solid polymeric plugs (typically containing 2 g active ingredient) represented a substantial improvement, reducing volatilization and extending the effective field longevity to approximately 6 weeks under standard guidelines [1]. These solid formulations operate through a controlled-release mechanism where the polymer matrix acts as both reservoir and release surface, regulating the emission of this compound molecules into the environment.
Recent innovations have focused on optimizing the release kinetics through various technological approaches. Increased loading formulations containing 4 g of this compound have demonstrated extended effectiveness up to 8-12 weeks in field trials, effectively doubling the service interval compared to standard 2 g plugs [1]. Alternative approaches include the incorporation of fixative additives (such as in Capilure) designed to reduce volatility and prolong attraction, though these formulations may show reduced initial attractiveness compared to pure this compound [1]. Additionally, gel-based formulations have emerged as a promising technology, offering advantages in ease of handling, mess-free application, and customizable release rates through advanced polymer technologies [2].
Table 2: Performance Characteristics of this compound Formulations
| Formulation Type | Typical Loading | Effective Longevity | Release Rate Threshold | Advantages | Limitations |
|---|---|---|---|---|---|
| Liquid (cotton wick) | 2 mL | 2-4 weeks | Not determined | Rapid release, high initial attraction, easy application | Short longevity, high evaporation loss |
| Solid polymeric plug | 2 g | 4-6 weeks | ~2.0 mg/h | Extended longevity, reduced volatilization, weather resistance | Gradual decline in release rate |
| High-load plug | 4 g | 8-12 weeks | ~2.0 mg/h | Extended service interval, cost-effective for remote areas | Higher initial cost, potential over-attraction |
| Gel formulation | Variable | 6-10 weeks | Not determined | Customizable release, easy handling, biodegradable options | Limited field validation, potentially higher cost |
| Fixative-enhanced (Capilure) | 2 g | 8-10 weeks | Not determined | Prolonged attraction period | Reduced initial attractiveness |
The release kinetics of this compound from various dispensers follow first-order kinetics, where the release rate is dependent on the residual concentration in the dispenser, resulting in a gradual decline in emission over time [7]. This presents a fundamental challenge for surveillance applications, as a constant release rate (zero-order kinetics) would be ideal for maintaining consistent trap sensitivity throughout the service interval. Chemical analyses of weathered plugs have established clear correlations between residual this compound content, release rates, and trap capture efficiency, with effectiveness maintained until the residual amount decreases below approximately 1.4 g and the release rate drops below 2.0 mg per hour [1].
Environmental factors, particularly temperature, significantly influence this compound release rates and volatility. Higher temperatures accelerate release rates and increase volatility, potentially shortening effective longevity while enhancing initial attraction radius. The isomeric composition of this compound also changes with weathering, with different isomers exhibiting varying volatilities and degradation rates, further complicating the relationship between residual content and biological activity [7]. Interestingly, the most biologically active trans-C isomer may not necessarily be the most stable or persistent, leading to shifts in the isomeric ratio over time that can affect attractiveness independently of the total residual content.
The environmental fate of this compound is characterized by several key processes. While specific degradation data are limited, the compound exhibits moderate water solubility and high lipophilicity (Log P = 4.6), suggesting potential for adsorption to organic matter and limited mobility in soil environments [3]. The high volatility that contributes to its effectiveness as an attractant also facilitates rapid dissipation into the atmosphere, where photodegradation likely represents a significant degradation pathway. Current understanding of this compound's environmental impact suggests low environmental persistence relative to conventional insecticides, consistent with its classification as a semiochemical with non-toxic mode of action.
The investigation of this compound's mode of action and efficacy employs diverse experimental methodologies spanning molecular, laboratory, and field approaches. At the molecular level, gas chromatography coupled to electroantennography (GC-EAG) enables researchers to directly measure the electrophysiological responses of medfly antennae to this compound and related compounds, identifying which chemical structures elicit neural responses [5]. This technique typically involves collecting antennae from adult flies, positioning them between electrodes, and introducing odor stimuli while recording electrical potential changes that indicate olfactory receptor neuron activation.
Binding affinity studies utilizing recombinant odorant-binding proteins (such as CcapOBP83a-2) provide insights into the molecular recognition events that initiate the olfactory response [5]. These experiments typically involve heterologous expression of the target OBP, purification through chromatography techniques, and measurement of ligand binding using fluorescence displacement assays or similar biophysical methods. Such approaches have confirmed the binding of CcapOBP83a-2 to (E,E)-α-farnesene, a natural medfly pheromone component, though similar direct evidence for this compound binding remains to be conclusively demonstrated [5].
At the field level, mark-release-recapture (MRR) experiments quantitatively measure the attraction radius and effectiveness of this compound-baited traps under natural conditions [8]. These studies involve releasing marked flies at known distances from traps and calculating recapture rates to determine the effective sampling area and attraction range. Complementary longitudinal weathering studies evaluate the persistence of this compound attractiveness by deploying traps for extended periods (typically 8-12 weeks) and regularly monitoring capture rates while simultaneously analyzing residual this compound content and release rates from the dispensers [1]. These field protocols have established that 4 g this compound plugs remain effective for 8-12 weeks, providing valuable data for optimizing replacement intervals in operational programs [1].
Figure 2: Integrated Methodological Framework for this compound Research. The diagram illustrates the multidisciplinary approach combining molecular, laboratory, field, and formulation studies to elucidate this compound's mode of action and optimize practical applications.
Despite decades of successful implementation, significant knowledge gaps persist regarding this compound's mode of action and potential for optimization. A primary research challenge involves the precise identification of odorant receptors responsible for this compound detection in the medfly olfactory system. The application of modern genomic and transcriptomic approaches, including CRISPR-based gene editing and single-cell sequencing, could enable definitive identification of the receptors involved and facilitate structure-activity relationship studies to guide the development of next-generation attractants.
The molecular basis of the sex-specificity of this compound response remains incompletely characterized. Detailed comparative studies of olfactory system structure and function between male and female medflies could reveal whether this specificity results from sexual dimorphism in receptor expression, differences in central nervous system processing, or a combination of both factors. Such investigations would not only advance fundamental understanding of insect chemoreception but also inform the development of increasingly selective pest management tools.
Future directions in this compound research include the development of advanced controlled-release technologies that provide more consistent emission rates throughout the service life of dispensers. Microencapsulation approaches, multi-layer polymer matrices, and environmentally responsive materials that modulate release based on temperature or other environmental variables represent promising technological frontiers [2]. Additionally, the integration of this compound dispensers with digital monitoring systems including remote sensors, camera traps, and automated counting algorithms could further enhance the efficiency and sensitivity of detection networks while reducing labor requirements.
The ongoing characterization of the medfly pheromone system may eventually enable the development of synergistic blends combining this compound with natural pheromone components to enhance attraction or create more selective lures [5]. Research on the interaction between this compound and other tephritid lures has demonstrated that certain combinations can reduce catch of non-target species while maintaining effectiveness for target species, suggesting potential for tailored lure combinations optimized for specific regional faunas [6]. Such approaches align with the broader trend toward precision pest management that maximizes efficacy while minimizing environmental impact.
This compound represents a remarkable example of targeted semiochemical technology with profound implications for global agriculture. Its non-toxic mode of action and species-specific attraction have established it as an indispensable tool in the detection and management of Ceratitis capitata, one of the world's most destructive fruit pests. While the precise molecular mechanisms underlying its effectiveness continue to be elucidated, current evidence points to a complex interaction with the medfly olfactory system involving odorant-binding proteins such as CcapOBP83a-2 and specific odorant receptors that remain to be conclusively identified.
This compound (TML) is a synthetic attractant for male Mediterranean fruit flies (Ceratitis capitata). It is not a single compound but a mixture of eight stereoisomers. The core structure is based on tert-butyl 4- and 5-chloro-cis- and trans-2-methylcyclohexane-1-carboxylate [1] [2]. The following table summarizes the core information about its isomeric composition and key activity findings.
| Aspect | Description |
|---|---|
| Chemical Definition | Mixture of tert-butyl (±)-4(or 5)-chloro-2-methylcyclohexanecarboxylate isomers [1] [2]. |
| Molecular Formula | C12H21ClO2 [3] [4] [2]. |
| Number of Isomers | 8 (a racemic mixture of four pairs of enantiomers) [1]. |
| Primary Isomer Studied | The 1S,2S,4R enantiomer of isomer C (a cis-trimedlure isomer) is the most biologically active [5]. |
| Key Finding | The stereochemistry of the molecule is the most important factor determining its attractiveness to the medfly [1] [5]. |
While explicit synthesis protocols are not detailed in the search results, several key methodological approaches for the production, separation, and analysis of this compound isomers are documented.
The relationship between the molecular structure of the isomers and their field attractiveness has been systematically studied. The diagram below outlines this structure-activity relationship evaluation workflow.
Understanding the research context can help in locating more specific synthesis details.
This compound is a synthetic attractant used to monitor and control the Mediterranean fruit fly (Ceratitis capitata). Its core chemical characteristics are summarized in the table below.
| Property | Description |
|---|---|
| Primary Use | Synthetic kairomone attractant for male Mediterranean fruit flies [1] [2]. |
| Chemical Name | tert-butyl (±)-4(or 5)-chloro-2-methylcyclohexanecarboxylate [1] [3]. |
| CAS Registry Number | 12002-53-8 (isomeric mixture) [1] [3]. |
| Molecular Formula | C₁₂H₂₁ClO₂ [1] [3]. |
| Molecular Weight | 232.74 g/mol [3]. |
| Mode of Action | Non-toxic; acts as a strong attractant [1]. |
| Regulatory Status in EU | Not approved [1]. |
The following table consolidates key data related to its environmental behavior and ecotoxicology. Note that many critical fate parameters are not available in the searched literature.
| Parameter | Value / Status | Notes |
|---|---|---|
| Solubility in Water | 1000 mg/L (at 20°C, pH 7) [1] | Moderate solubility. |
| Octanol-Water Partition Coeff. (Log P) | 4.6 [1] | Indicates a high potential to bioaccumulate. |
| Soil Degradation (DT₅₀) | No data available [1] | - |
| Aqueous Hydrolysis DT₅₀ | No data available [1] | - |
| Aqueous Photolysis DT₅₀ | No data available [1] | - |
| Mammalian Toxicity (Acute Oral LD₅₀) | 4556 mg/kg (Rat) [1] | Low toxicity. |
| Avian Toxicity (Acute LD₅₀) | 2000 mg/kg (Northern bobwhite) [1] | Moderate toxicity. |
While specific degradation pathways for this compound are not documented, research on other pheromone dispensers shows that environmental factors critically control release rates, which directly influence environmental persistence and efficacy [4].
The diagram below conceptualizes the relationship between environmental factors and the fate of a semiochemical like this compound.
The absence of specific degradation data for this compound presents a clear direction for future research.
Trimedlure (TML) is a synthetic male attractant critically employed in global detection and control programs for the Mediterranean fruit fly (Ceratitis capitata), one of the world's most destructive agricultural pests. This technical whitepaper synthesizes current scientific knowledge on the complex isomeric composition of TML, the differential biological activity of its individual stereoisomers, and the molecular mechanisms underlying its effectiveness. The most biologically active enantiomer is identified as (1S,2S,4R)-TML-C, which demonstrates significantly enhanced attraction compared to other isomers. Advanced methodologies including quantitative structure-activity relationship (QSAR) studies, coupled gas chromatography-electropalpographic detection (GC-EPD), and field attraction assays have elucidated the structural basis for this activity. Understanding these structure-activity relationships enables development of more efficient and targeted pest management strategies. This review provides researchers and pest management professionals with comprehensive data on TML isomerism, experimental protocols for activity assessment, and future directions for semiochemical-based pest control.
This compound (TML), chemically known as tert-butyl 4- and 5-chloro-cis- and trans-2-methylcyclohexane-1-carboxylate, represents a critical tool in integrated pest management programs targeting the Mediterranean fruit fly (medfly). First identified in the 1960s as a synthetic attractant, TML has since become the standard monitoring agent for male medflies in quarantine and eradication programs worldwide due to its exceptional efficacy and species specificity [1]. The commercial material is not a single compound but rather a complex mixture of eight stereoisomers resulting from three chiral centers: the relative positions of the chlorine atom, methyl group, and carboxylate group around the cyclohexane ring [2]. These isomers are categorized into two diastereomeric series—four trans isomers (designated A, B1, B2, and C) and four cis isomers (designated V, W, X, and Y)—each possessing distinct three-dimensional configurations and biological activities [1].
The structural complexity of TML arises from its cyclohexane ring, which can adopt various chair conformations, further complicating the stereochemical landscape. Technical grade TML typically contains 5-10% cis isomers, with the remainder comprising the more active trans isomers [2]. This intricate isomeric profile profoundly influences the compound's biological activity, as the medfly's olfactory system exhibits remarkable stereoselectivity. The differential responses to individual TML isomers provide a fascinating model for understanding insect chemoreception and developing targeted pest management strategies [3]. From a practical perspective, the synthesis of TML is designed to favor the production of the most attractive isomers, particularly through stereoselective esterification processes involving cyclohexene carboxylic acid derivatives and chloromethylation, followed by reaction with tert-butyl alcohol [1].
The biological activity of individual TML isomers has been quantitatively assessed through extensive field studies measuring male medfly capture rates. These experiments have revealed substantial differences in attractiveness among the eight stereoisomers, with the trans isomers generally exhibiting greater efficacy than their cis counterparts. The most active isomer, TML-C, demonstrates consistently superior performance, with its activity further refined to a specific enantiomer [2].
Table 1: Relative Attractiveness of this compound Isomers to Male Mediterranean Fruit Flies
| Isomer | Relative Attraction | Stereochemistry | Key Characteristics |
|---|---|---|---|
| TML-C | ++++ | trans, (1S,2S,4R) enantiomer most active | Most attractive isomer; primary contributor to TML efficacy |
| TML-A | +++ | trans, (1R,2R,5S) enantiomer more active | Significantly attractive; second most effective trans isomer |
| TML-B1/B2 | ++ | trans | Moderately attractive; contribute to overall blend efficacy |
| TML cis isomers | + | cis (V, W, X, Y) | Weakly attractive; commercial TML typically contains 5-10% |
The enantioselective attraction of medflies to TML isomers represents a fascinating aspect of their chemical ecology. Research has demonstrated that the (1S,2S,4R) enantiomer of TML-C is the most biologically active form, exhibiting significantly greater attraction than its optical antipode [4]. Similarly, for TML-A, the (1R,2R,5S) enantiomer shows superior attractiveness compared to its mirror image [5]. This stereochemical precision in insect response highlights the highly specific nature of olfactory reception in tephritid fruit flies and underscores the importance of chiral considerations in semiochemical development.
The structural basis for this differential activity has been investigated through Quantitative Structure-Activity Relationship (QSAR) studies, which correlate molecular descriptors with biological efficacy. Analyses utilizing the CHEMX program have identified several key molecular parameters influencing attractiveness, including molecular volume, surface area, specific torsion angles, and interatomic distances [2]. These parameters likely govern the fit between TML molecules and olfactory receptor sites, determining the intensity of the resulting behavioral response. The conformational flexibility of the cyclohexane ring further complicates these structure-activity relationships, as different isomers may preferentially stabilize in distinct chair conformations that differentially interact with receptor proteins.
The biological activity of TML isomers operates through a complex mechanism involving olfactory detection by male medflies followed by attractance behaviors. Unlike naturally occurring male lures such as methyl eugenol, TML is a synthetic attractant with no known natural counterpart, and its precise mode of action differs from that of true semiochemicals [6]. Male medflies do not typically feed on TML but instead exhibit prolonged resting behavior near the source, suggesting its activity may mimic components of the medfly's aggregation or mating communication systems [6].
Recent research has identified the maxillary palps as key auxiliary olfactory organs for detecting TML and other parapheromones in tephritid fruit flies [7]. These structures house specialized olfactory sensory neurons tuned to specific volatile compounds, including male lures. Electropalpographic studies have revealed that TML detection involves specific activation of receptor cells in these sensilla, triggering neural pathways that lead to oriented flight toward the odor source. The evolutionary development of this detection system appears subject to different selection pressures than those shaping responses to food odors, with pheromone and parapheromone sensitivity patterns aligning strongly with phylogeny rather than ecological niche [7].
Table 2: Comparative Analysis of Male Lures in Tephritid Fruit Fly Management
| Parameter | This compound | Methyl Eugenol | Cue-lure/Raspberry Ketone |
|---|---|---|---|
| Target Species | Ceratitis capitata and related species | Bactrocera dorsalis and related species | Zeugodacus cucurbitae and related species |
| Chemical Nature | Synthetic chloro-methylcyclohexanecarboxylate | Natural phenylpropanoid | Synthetic (Cue-lure) and natural (Raspberry ketone) |
| Male Behavior | Resting near source without feeding | Feeding and incorporation into pheromone | Feeding and possible pheromone incorporation |
| Olfactory Organs | Maxillary palps and antennae | Maxillary palps and antennae | Maxillary palps and antennae |
The synthetic preparation of TML isomers requires careful control of stereochemistry to obtain biologically active forms. Commercial synthesis begins with the preparation of cyclohexene carboxylic acid derivatives, which undergo chloromethylation to introduce the crucial chlorine substituent [1]. This intermediate is then esterified with tert-butyl alcohol under acidic conditions, typically using sulfuric acid or Lewis acid catalysts, to form the tert-butyl ester. The reaction conditions must be carefully optimized to favor formation of the trans isomers, particularly the highly active TML-C form, through stereoselective esterification processes [1].
Purification of individual isomers presents significant technical challenges due to their structural similarity. Early separation methods relied on preparative gas chromatography, but more efficient protocols now utilize semi-preparative high-performance liquid chromatography (HPLC) for improved resolution and yield [2]. The cis-TML isomers can be isolated using normal-phase HPLC with silica-based columns, while the trans isomers require advanced chromatographic techniques with polar organic mobile phases [2]. Structural elucidation and confirmation of isomeric identity employ comprehensive spectroscopic analyses, including infrared (IR) spectroscopy and one- and two-dimensional nuclear magnetic resonance (NMR) techniques, which provide detailed information on molecular configuration and conformation [2].
For the preparation of individual enantiomers, researchers employ chiral resolution techniques or asymmetric synthesis. The assignment of absolute configuration to specific enantiomers has been achieved through X-ray crystallography of diastereomeric derivatives and careful analysis of chiroptical properties [4]. These synthetic and analytical capabilities have been crucial for establishing structure-activity relationships and identifying the most potent enantiomers for field application.
Field evaluation of TML isomers represents the definitive method for assessing their biological activity under realistic conditions. Standardized protocols involve deploying multiple trap types—typically Jackson traps with sticky inserts or similar devices—baited with precise quantities of individual isomers or defined mixtures [6]. These traps are arranged in randomized complete block designs with adequate spatial replication to account for environmental heterogeneity and population distribution patterns. Tests are conducted over specified periods, usually 24 hours to several days, with captured male medflies counted and data analyzed using appropriate statistical methods such as ANOVA followed by mean separation tests [2].
Critical to reliable field testing is the use of controlled-release formulations that maintain consistent emission rates throughout the evaluation period. Early formulations utilized cotton wick dispensers, but these exhibited rapid decline in release rates due to weathering effects [6]. Contemporary research employs polymeric plugs and other advanced dispensers designed to approximate zero-order release kinetics, thereby providing more stable attraction profiles over extended durations [6]. The environmental parameters, including temperature, humidity, and wind speed, significantly influence TML volatility and must be recorded and considered in data interpretation. Studies have demonstrated that TML release rates increase exponentially with temperature, following Arrhenius kinetics, necessitating temperature-specific calibration of dispensing systems for optimal performance across different climatic conditions [6].
Electrophysiological techniques provide direct measurement of insect olfactory responses to TML isomers at the sensory level. Gas chromatography coupled to electropalpographic detection (GC-EPD) has emerged as a particularly powerful tool for identifying biologically active compounds in complex mixtures [7]. In this method, separated TML isomers eluting from the GC column are simultaneously presented to isolated maxillary palps or antennae while recording electrical activity from the sensory neurons. This approach allows precise correlation between specific chemical structures and neural responses, eliminating false positives from impurities that may occur in non-chromatographic approaches [7].
Quantitative Structure-Activity Relationship (QSAR) studies employ computational chemistry methods to model the relationship between molecular properties and biological activity. For TML isomers, researchers have utilized molecular mechanics calculations and computer-aided molecular modeling to determine key structural parameters governing attractiveness [2]. These include van der Waals volume and surface area, specific torsion angles around the cyclohexane ring, and critical interatomic distances between functional groups [2]. The three-dimensional alignment of active and inactive isomers through molecular superposition techniques has identified common pharmacophoric elements essential for receptor interaction. These computational approaches have revealed that the most active isomers share specific spatial arrangements of steric and electronic features that facilitate optimal interaction with olfactory receptor proteins in male medflies.
Diagram 1: Integrated Experimental Approach for Evaluating this compound Isomer Activity. The workflow illustrates the relationship between experimental inputs (TML isomers, biological preparations, and molecular descriptors), methodological approaches (GC-EPD, QSAR modeling, and field assays), and resulting outputs (response profiles, structure-activity relationships, and biological activity rankings).
This compound formulations serve crucial roles in multiple aspects of medfly management programs worldwide. The primary application remains detection and monitoring, where TML-baited traps are deployed in sensitive agricultural areas and entry ports to identify incipient infestations before they can establish and spread [6]. The high specificity of TML for male medflies reduces bycatch of non-target species, simplifying trap monitoring and enabling more rapid response to detections. Beyond monitoring, TML finds important application in mass trapping programs designed to suppress medfly populations in areas where pesticide applications are restricted, such as urban environments and organic farms [3].
A particularly innovative application of TML involves enhancing the effectiveness of the Sterile Insect Technique (SIT), where exposure to TML prior to release has been shown to improve the mating competitiveness of mass-reared sterile males [6]. This pre-release conditioning potentially increases the efficiency and cost-effectiveness of SIT programs, which represent a critical component of area-wide integrated pest management approaches. The dispenser technology for TML application has evolved significantly from simple cotton wicks to sophisticated polymeric matrix systems that provide controlled release over extended periods, typically 8-12 weeks depending on environmental conditions [6]. These advanced dispensers maintain more consistent emission rates, prolonging effective service life and reducing maintenance requirements in large-scale operations.
Current research directions focus on optimizing isomeric composition to enhance TML efficacy while reducing material requirements and environmental loading. Studies investigating enantiomerically enriched formulations containing specifically the (1S,2S,4R)-TML-C enantiomer aim to develop more potent attractants that could improve detection sensitivity and reduce application rates [4]. Parallel efforts explore synergistic combinations of TML with other semiochemicals, such as host plant volatiles or pheromone components, that may further increase attraction through multi-modal olfactory stimulation [3].
The evolutionary dynamics of tephritid olfactory systems present both challenges and opportunities for lure development. Recent comparative studies have revealed that sensitivity to parapheromones like TML is subject to different selection pressures than responses to food odors, with pheromone detection patterns aligning strongly with phylogenetic relationships rather than ecological niche specialization [7]. This understanding informs the prediction of cross-species effectiveness and the design of broad-spectrum or species-specific lures for related pest species. Future research directions include functional characterization of TML-specific olfactory receptors through heterologous expression systems, which would enable high-throughput screening of novel compounds and elucidation of precise molecular interaction mechanisms [7] [3].
Table 3: Comparative Performance of this compound Formulations and Dispensers
| Formulation Type | Effective Longevity (Weeks) | Advantages | Limitations |
|---|---|---|---|
| Cotton Wick | 2-4 | Low cost, simple manufacture | Rapid decline in release rate, high weathering susceptibility |
| Polymeric Plug | 8-12 | More consistent release, longer efficacy | Higher initial cost, manufacturing complexity |
| Enriched Isomer Blends | 8-12 | Higher specific attraction, lower amount needed | Complex synthesis, higher production costs |
| Enantiomerically Pure | Under investigation | Maximum attraction potency | Currently economically prohibitive for large-scale use |
The complex isomeric nature of this compound underlies its exceptional efficacy as a male-specific attractant for the Mediterranean fruit fly. Extensive research has established that the trans isomers, particularly TML-C and TML-A, dominate the biological activity, with the (1S,2S,4R) enantiomer of TML-C representing the most potent form identified to date. The structural specificity of medfly response to these isomers reflects highly selective olfactory reception processes, which can be elucidated through integrated approaches combining synthetic chemistry, electrophysiological recording, QSAR modeling, and field validation. Current pest management practices leverage this knowledge through optimized isomeric blends in controlled-release formulations that provide prolonged field efficacy. Future research directions focusing on enantioselective synthesis, receptor characterization, and synergistic combinations hold promise for developing enhanced attractants that further improve the efficiency and sustainability of medfly detection and control programs.
This compound is a synthetic attractant with the following key characteristics:
| Property | Description |
|---|---|
| IUPAC Name | tert-butyl (±)-4(or 5)-chloro-2-methylcyclohexanecarboxylate [1] [2] [3] |
| CAS Registry No. | 12002-53-8 [1] [2] [3] |
| Molecular Formula | C₁₂H₂₁ClO₂ [1] [2] [3] |
| Chemical Structure | A complex chiral molecule; the technical material is an isomeric mixture of 8 isomers (4 trans and 4 cis). The "C" isomer is the most attractive to Medflies [3]. |
| Mode of Action | Non-toxic attractant. It acts as a parapheromone—a synthetic compound that mimics a natural pheromone but is not necessarily produced by the insect itself [4]. |
The attraction process involves specific sensory organs and neural pathways. The diagram below summarizes this mechanism and the key experimental method used to study it.
> The mechanistic pathway of this compound attraction and the Gas Chromatography-Electropalpographic Detection (GC-EPD) method used for its study.
To elucidate this mechanism, researchers use a precise electrophysiological technique. The table below outlines the key steps and components of the Gas Chromatography-Electropalpographic Detection (GC-EPD) method [5].
| Step | Component / Action | Description & Purpose |
|---|---|---|
| 1. Stimulus Delivery | Gas Chromatography (GC) | Separates and purifies individual compounds from a mixture (e.g., synthetic this compound). This ensures a pure stimulus reaches the sensory organ, avoiding false positives from impurities [5]. |
| 2. Preparation | Insect & Electrodes | A live, anesthetized fly is prepared. The maxillary palp is carefully exposed and an recording electrode is placed in contact with it to detect electrical signals from the sensory neurons [5]. |
| 3. Recording | Electropalpographic Detection (EPD) | As the purified compound elutes from the GC and is delivered to the palp, the electrode records the electrical response (spikes) of the olfactory sensory neurons, confirming detection [5]. |
| 4. Analysis | Response Correlation | The recorded neural signal is analyzed and correlated with the exact compound that triggered it, allowing researchers to identify which chemicals the palp is sensitive to [5]. |
This compound is a cornerstone of Medfly monitoring and control programs worldwide:
This compound (TML) is a powerful synthetic attractant primarily used for monitoring and detecting the Mediterranean fruit fly (Ceratitis capitata), one of the world's most destructive horticultural pests. This male-specific lure plays a critical role in area-wide surveillance programs designed to protect agricultural economies and facilitate international trade. As a secondary attractant, this compound exploits the physiological response of male medflies, making it exceptionally effective for early detection of incursions into pest-free areas. The unique chemical properties of this compound trigger strong anemotactic responses in male medflies, drawing them to traps over considerable distances, which enables biosecurity agencies to detect low-level infestations before they establish widespread populations.
The economic importance of this compound-based surveillance cannot be overstated. Mediterranean fruit fly infestations can cause direct crop losses, impose quarantine restrictions, and trigger expensive eradication programs. The development of this compound in the 1960s revolutionized medfly detection, providing a highly sensitive tool that forms the backbone of surveillance networks in many countries. Today, this compound remains an essential component of integrated pest management systems, though research continues to refine its application and address limitations through combination with other monitoring technologies. Understanding the precise role and optimal deployment of this compound is therefore essential for researchers, biosecurity professionals, and agricultural stakeholders involved in protecting global fruit production and trade.
This compound is not a single compound but rather a complex mixture of eight isomers, primarily consisting of tert-butyl esters of substituted 4- and 5-chloro-2-methylcyclohexanecarboxylic acids. The most active component is known as C-90, which exhibits the strongest attraction to male medflies. The chemical structure features a chlorinated cyclohexane ring with specific stereochemical configurations that are essential for biological activity. These compounds are characterized by their moderate volatility, which determines the release rate and field longevity when deployed in trapping systems.
This compound is typically formulated into polymeric plugs or wafer dispensers that control the release rate of the active compounds. These formulations are designed to maintain a consistent emission profile over extended periods, typically 4-8 weeks under field conditions, before requiring replacement. The release rate is influenced by temperature, airflow, and dispenser matrix properties, all of which must be optimized to ensure effective attraction while minimizing frequent trap servicing. Recent advances in formulation technology have focused on stabilized blends that resist degradation under ultraviolet light and high temperatures, thereby extending operational effectiveness in challenging climatic conditions.
Table 1: Commercial Formulations of this compound and Their Characteristics
| Formulation Type | Average Field Longevity (Weeks) | Release Rate Profile | Optimal Temperature Range |
|---|---|---|---|
| Polymeric Plug | 6-8 | Gradual decline | 15-30°C |
| Wafer Dispenser | 4-6 | More consistent | 10-35°C |
| Liquid Vial | 3-4 | Rapid initial release | 20-25°C |
| Gel Matrix | 5-7 | Biphasic release | 15-30°C |
Recent field studies have generated comprehensive datasets on this compound performance across different geographical regions and operational contexts. The attraction specificity of this compound makes it particularly valuable for targeting Ceratitis capitata, though understanding its efficacy in relation to other lure types and potential interference effects is crucial for optimizing surveillance networks.
This compound demonstrates high specificity for Mediterranean fruit fly males, with minimal non-target attraction to other fruit fly species. This specificity is particularly advantageous in regions with multiple tephritid pests, as it reduces trap saturation by non-target species and simplifies identification processes. However, research has revealed that lure combinations can sometimes affect capture rates through unknown behavioral mechanisms. Notably, a study found that this compound-baited traps containing methyl eugenol caught approximately 3.1 times fewer C. capitata males compared to this compound-only baited traps in Australia, though this effect was not observed in Hawaii [1]. This geographical variation in response highlights the importance of regional validation when implementing lure combinations.
When compared to food-based attractants like torula yeast bait (TYB), this compound shows distinct performance profiles. While food baits attract both sexes of multiple fruit fly species, they generally require more frequent servicing and have shorter field longevity. Recent research indicates that for C. capitata, some synthetic food-based attractants in "all-in-one" dispensers performed equivalently to TYB, though none surpassed this compound for male-specific monitoring [2]. This makes this compound particularly valuable in low-prevalence scenarios where early detection of initial incursions is critical.
Table 2: Comparative Capture Rates of this compound and Alternative Attractants for Key Fruit Fly Species
| Target Species | Attractant Type | Relative Capture Rate | Sex Attracted | Field Longevity (Weeks) |
|---|---|---|---|---|
| Ceratitis capitata | This compound | Benchmark (1.0x) | Male only | 6-8 |
| Ceratitis capitata | This compound + ME | 0.32x (Australia) | Male only | 6-8 |
| Ceratitis capitata | Torula Yeast | Variable (0.5-1.2x) | Both sexes | 1-2 |
| Bactrocera dorsalis | Methyl Eugenol | Benchmark (1.0x) | Male only | 8-12 |
| Bactrocera dorsalis | TML+ME+CUE | 0.32x | Male only | 6-8 |
| Zeugodacus cucurbitae | Cuelure | Benchmark (1.0x) | Male only | 6-8 |
Effective this compound deployment requires careful consideration of trap design and spatial arrangement. The most common traps used with this compound are Jackson traps, which feature a sticky interior surface that captures attracted flies, and MultiLure traps, which use a liquid preservative. Jackson traps are particularly suited for dry climates, while MultiLure traps perform better in arid regions where desiccation is a concern. Trap placement follows strategic patterns based on risk assessment, with higher density in areas of greater susceptibility such as urban areas with host gardens, ports of entry, and commercial production zones. The standard recommendation is to place traps at height of 1.5-2.5 meters in shaded locations within host tree canopies, which mimics the natural resting sites of adult medflies.
The sensitivity of surveillance grids using this compound is determined by the Effective Sampling Area (ESA) of each trap and the spatial density of trap placement. Research has demonstrated that any reduction in individual trap efficacy when using lure combinations can be offset by increasing trap density [1]. For a hypothetical population of Bactrocera tryoni males, modeling has shown that approximately 25% more traps are required to maintain equivalent surveillance sensitivity when using certain lure combinations compared to single-lure systems. This trade-off between operational efficiency and detection sensitivity must be carefully balanced based on program objectives and resource constraints.
Table 3: Trap Density Requirements for Maintaining Surveillance Sensitivity with Different Lure Configurations
| Lure Configuration | Relative Catch Efficiency | Recommended Trap Density (per km²) | Service Interval (Weeks) |
|---|---|---|---|
| This compound alone | 1.00 | 2-5 (low risk) to 10-20 (high risk) | 4-6 |
| This compound + ME | 0.32-1.00 (region dependent) | 3-7 (low risk) to 13-25 (high risk) | 4-6 |
| TML + CUE + ME | 0.32 (for ME-responsive species) | 3-8 (low risk) to 15-30 (high risk) | 4-6 |
| This compound wafer | 0.75-0.90 | 2-6 (low risk) to 11-22 (high risk) | 4-6 |
Robust evaluation of this compound efficacy requires standardized field testing protocols that account for environmental variables and population dynamics. The standardized protocol involves deploying traps in a randomized complete block design with sufficient replication to account for spatial heterogeneity in fly populations. Each trap should be positioned at least 50 meters apart to avoid interference, with regular rotation of trap positions between servicing intervals to control for location effects. Data collection should include daily or weekly capture counts, with careful recording of environmental parameters including temperature, humidity, and rainfall, which can significantly influence both fly activity and lure emission rates.
Analysis of this compound trapping data typically requires generalized linear mixed models (GLMM) to account for over-dispersion and excess zeros common in count data from low-density populations. The Poisson-gamma HGLM (hierarchical generalized linear model) has been successfully applied to analyze this compound catch data, allowing for random effects such as trap location and temporal autocorrelation [1]. For comparative studies of lure combinations, analysis of covariance (ANCOVA) with repeated measures can identify significant differences while controlling for varying population densities across sampling periods. These sophisticated statistical approaches are necessary to draw valid inferences about this compound performance and optimize surveillance strategies.
Figure 1: Experimental workflow for this compound efficacy testing, from field deployment to statistical analysis
Recent advances in smart trap technologies are revolutionizing this compound-based surveillance by automating detection processes and reducing labor requirements. Innovative systems now integrate air quality sensors that detect total volatile organic compounds (TVOC) and equivalent carbon dioxide (eCO₂) released from lures, providing remote monitoring capability for lure presence and effectiveness [3]. The ENS160 sensor has demonstrated superior performance in detecting this compound presence, potentially enabling real-time monitoring of lure depletion without physical trap inspections. These systems connect via Internet of Things (IoT) platforms, transmitting data to centralized management systems for immediate analysis and response, significantly improving the efficiency of surveillance networks.
Computer vision approaches using deep learning algorithms such as YOLOV5 have been successfully applied to automate fruit fly identification in traps with weighted average accuracy reaching 84% [4]. These systems use image capture devices mounted in modified traps that transmit images to cloud-based analysis platforms, where convolutional neural networks classify and count target species. The integration of these automated identification systems with this compound-baited traps creates a comprehensive monitoring solution that reduces dependency on specialized taxonomic expertise and accelerates response times for incursion management.
Figure 2: Architecture of smart trapping system integrating this compound with electronic monitoring technologies
This compound-based surveillance programs play a critical role in phytosanitary regulation and facilitate international trade in horticultural products. Countries and regions maintain pest-free areas through demonstrated surveillance capabilities that rely heavily on this compound trapping grids. These systems provide the evidence base for declaring freedom from Mediterranean fruit fly and negotiating market access arrangements. The detection sensitivity of this compound grids directly influences confidence in these declarations, with international standards (e.g., ISPM 26) providing guidelines for trap density based on risk factors.
The integration of this compound data with geospatial information systems enables regulatory agencies to delineate containment zones and implement targeted management responses when detections occur. Recent developments in molecular techniques further enhance this framework by enabling rapid identification of incursion pathways through genetic analysis of captured specimens. This integrated approach strengthens the overall risk management system while minimizing disruptions to trade.
This compound remains an essential tool for Mediterranean fruit fly surveillance despite decades of use, demonstrating unparalleled efficacy for male medfly attraction. However, research continues to refine application methods and address limitations through combination with complementary technologies. The development of multifunctional lure dispensers that combine this compound with other male-specific lures shows promise for increasing surveillance efficiency, though careful attention must be paid to potential interference effects that vary by geographic region.
Future research priorities should include the development of stabilized formulations with longer field persistence, optimized lure combinations that minimize interference effects, and enhanced attractants for related species. Additionally, integration of this compound trapping with emerging sensor technologies and machine learning platforms will likely transform surveillance systems, enabling real-time monitoring and rapid response. These advances will strengthen global capacity to detect and manage Mediterranean fruit fly populations, protecting agricultural productivity and maintaining trade flows in an increasingly interconnected world.
The following table summarizes the key experimental findings related to the thermal behavior and stability of Trimedlure from the search results.
| Parameter Studied | Experimental Findings | Experimental Conditions/Methodology | Citation |
|---|---|---|---|
| Release Rate vs. Temperature | Direct relationship between TML release rate and temperature. Attraction is dependent on release rate. | Lab: Plug weight loss measured over 80 days in a bioclimatic chamber at 15°C, 25°C, and 35°C. Field: Attraction of TML of different ages tested in field cage tests. | [1] |
| Degradation in Multi-Lure Dispensers (Field) | TML degraded the fastest among the lures (faster than Methyl Eugenol and Raspberry Ketone). Degradation was faster in summer (8 weeks) than in winter (12 weeks). | Field: Solid TMR (TML, ME, RK) dispensers weathered in five California citrus-growing areas. Sampled weekly and chemically analyzed. % loss measured via regression analyses. | [2] [3] |
| Long-Term Storage Stability | Storage for >4 years at 27°C affected the quantity of active ingredient available for release. | TML plugs stored for extended periods and then evaluated for attraction in field cage tests. | [1] |
The methodologies for studying this compound's stability are centered on its application in traps, focusing on weight loss and chemical analysis in the field.
The diagram below outlines a generalized experimental workflow for assessing this compound stability, synthesizing the methods from the cited research.
It is important to note the scope and limitations of the available information:
I hope this structured overview provides a solid foundation for your technical work. Should your research require delving deeper into the specific chemistry of degradation, you may need to consult specialized chemical databases or literature on ester decomposition.
Trimedlure is a synthetic male-specific attractant for the Mediterranean fruit fly (medfly), Ceratitis capitata (Wiedemann), and is critical for global surveillance and detection programs targeting this economically significant pest [1] [2]. It is a complex chiral molecule, formulated as an isomeric mixture. The technical material consists of eight isomers, with the C isomer being the most attractive to medflies [1]. Its chemical profile is summarized below:
This section outlines the standard operational procedures (SOPs) for deploying this compound plugs in field surveillance grids. Adherence to these protocols is essential for achieving maximum detection sensitivity.
The field longevity and effectiveness of this compound plugs are influenced by temperature and weather conditions. The following replacement schedule is recommended based on empirical data:
Table 1: this compound Plug Replacement Schedule Based on Field Longevity Studies
| Plug Type | Effective Duration (Weeks) | Key Findings from Longevity Studies | Recommended Replacement Interval |
|---|---|---|---|
| 2 g Plug | Up to 6-8 weeks | Plugs weathered for ≤6 weeks were as effective as fresh liquid lure; significant reduction in catch after 8 weeks [2]. | 6 weeks (conservative standard) |
| 3 g Plug | 8-10 weeks | 3 g plugs were more effective than 2 g plugs at longer weathering intervals (8-10 weeks) [2]. | 8-10 weeks (for extended service) |
Trapping efficacy is not solely dependent on the lure but is significantly modulated by environmental and biological factors.
Table 2: Factors Affecting this compound Trap Efficacy and Mitigation Strategies
| Factor | Impact on Efficacy | Recommendations for Practitioners |
|---|---|---|
| Ambient Temperature | Higher temperatures increase lure volatilization and medfly activity, leading to higher recapture rates [4]. | Increase trapping frequency during warm seasons. Be aware that cold acclimation can skew population estimates [4]. |
| Thermal Acclimation of Flies | Adults acclimated to lower temperatures (15°C) or outdoor conditions showed higher recapture rates compared to those acclimated to 30°C [4]. | Interpret trapping data with caution during seasonal transitions (e.g., early spring). |
| Presence of Host Plants | Trap placement on host plants (e.g., citrus) improves trapping efficacy compared to non-host trees [4]. | Prioritize trap placement in host tree canopies. |
| Lure Combinations | Combining this compound with Methyl Eugenol in the same trap can reduce C. capitata catch by 3.1x (observed in Australia) [6]. | Avoid deploying this compound in the same trap as Methyl Eugenol. Use separate traps for different lures. |
For researchers developing or validating new formulations or deployment strategies, the following experimental protocols provide a standardized methodology.
This protocol is designed to quantitatively measure the field longevity and attractiveness of this compound plugs over time [2].
Workflow Diagram: this compound Plug Longevity Bioassay
Detailed Methodology:
Lure Treatments:
Insect Source:
Field Setup:
Release and Recapture:
Data Analysis:
This protocol assesses the compatibility of deploying this compound with other male lures (e.g., Cuelure, Methyl Eugenol) in a single trap.
Workflow Diagram: Multi-Lure Combination Assay
Detailed Methodology:
Lure Treatments:
Field Setup and Data Collection:
Data Analysis:
The effectiveness of a this compound-baited trapping grid is not solely dependent on trap density. Several biological and environmental factors significantly influence recapture rates and must be considered when designing a surveillance program [1].
The table below summarizes the major factors identified in a recent 2025 study and their impact on trapping efficacy.
| Factor | Impact on Trapping Efficacy |
|---|---|
| Sex of Fly | Recapture rates for males are significantly higher (25.5-25.8%) than for females (3.0-7.4%) when using male-specific lures like this compound [1]. |
| Thermal Acclimation & Ambient Temperature | Adults acclimated to lower temperatures (15°C) or outdoor conditions showed higher recapture rates. Higher ambient temperatures also increased recapture rates [1]. |
| Trap Placement on Host Plants | Placing traps on host plants (e.g., Citrus trees) improved trapping efficacy compared to placement on non-host trees (e.g., olive trees) [1]. |
| Seasonal Timing | Cold acclimation in early spring may lead to overestimation of population size, while late-season trapping may underestimate it [1]. |
| Lure Combinations | Combining this compound with other male lures (e.g., Methyl Eugenol) in a single trap can sometimes reduce the catch of C. capitata, though this effect may vary by location [2]. |
Traditional delimiting surveys often use a "Fully Trapped" (FT) design—a square grid with traps spaced regularly at a specified density. However, recent research highlights two key disadvantages of this approach: trap inefficiency (many traps capture few or no insects) and the potential for pests to escape the grid undetected [3].
A novel "Core-and-Perimeter" (C&P) design has been proposed to address these flaws and improve the efficiency and accuracy of delimitation [3]. The structure and workflow of this design are illustrated below.
This design offers two main advantages:
To establish an effective surveillance network, especially for validating a new design like C&P, the following experimental protocols are essential.
This protocol is fundamental for estimating key parameters like effective sampling area and optimal trap spacing [1] [3].
This protocol tests whether combining lures for different fruit fly species in a single trap affects the attraction of the target species [2].
When planning your surveillance network, consider these key takeaways:
I hope these structured application notes and protocols provide a solid foundation for your surveillance work.
The table below summarizes the key characteristics of the Jackson and Lynfield traps based on current literature. Note that this data is synthesized from studies that evaluated each trap type independently, not from a direct, side-by-side comparison.
| Feature | Jackson Trap | Lynfield Trap |
|---|---|---|
| General Design | "Delta" or triangular tent-like trap made of waxed paper or plastic [1] [2]. | Dry, vertical bucket-style trap; 1L plastic jar with 4 entry holes [3] [4]. |
| Target Sex | Male Ceratitis capitata [1] [2]. | Male Ceratitis capitata and other Dacini fruit flies [3] [4] [5]. |
| Standard Attractant | Trimedlure [1] [6] [2]. | This compound [4] [5] [7]. |
| Standard Toxicant | Dichlorvos (DDVP) vapor strip [1] [2]. | Dichlorvos (DDVP) cube [4]. |
| Capture Mechanism | Adhesive sticky insert [2]. | Killing agent (e.g., DDVP), insects collect dry at bottom [3] [4]. |
| Specimen Quality | Specimens can be damaged by adhesive [1]. | Generally better; preserves specimens for morphological and molecular identification [3]. |
| Weatherability | Not specifically addressed in search results. | Standard design susceptible to rain entry; modified "Enhanced" versions improve drainage and exclusion [3]. |
| Common Applications | Detection, delimitation, and eradication programs; widely used in large-scale surveillance networks [5] [1] [2]. | Used in surveillance grids for exotic fruit fly detection, especially in Australia [3] [5]. |
For researchers aiming to validate or compare trap performance, the following protocols detail standard methodologies cited in the literature.
This protocol is adapted from studies evaluating trap performance across different seasons and climatic conditions [3].
This protocol synthesizes methods from studies that tested the longevity of this compound and the function of toxicants in traps [1] [2].
The following diagram outlines a generalized workflow for conducting a comprehensive trap evaluation study, integrating the protocols described above.
Introduction this compound (TML) is the most effective synthetic male attractant for the Mediterranean fruit fly, Ceratitis capitata [1]. Efficient detection and monitoring rely on deploying TML in dispensing systems that regulate its release. The key to success lies in selecting the right dispenser and replacement schedule based on empirical data.
Dispenser Types, Loading, and Longevity The table below summarizes key performance data for different TML dispenser types from recent studies.
| Dispenser Type | Lure Loading | Effective Field Longevity | Key Performance Findings | Citation |
|---|---|---|---|---|
| Polymeric Plug (Standard) | 2 g (a.i.) | ~6 weeks | Standard loading; requires frequent replacement as per guidelines. | [2] |
| Polymeric Plug (High-Capacity) | 4 g (a.i.) | 8-12 weeks | Effective until residual TML drops below ~1.4 g and release rate falls below ~2.0 mg/h. | [2] |
| Polyethylene Matrix Plug | 0.75 ml & 1.5 ml | Up to 12 weeks | Superior to cotton wicks; attracts more males for longer; regulates release more effectively, minimizing temperature impact. | [3] |
| Mesoporous Inorganic Dispenser | Not Specified | "Clearly longer lifetime" than polymeric plugs | Release rate is less dependent on temperature, offering more consistent performance under varying field conditions. | [4] |
| Cotton Wick (Liquid TML) | 2 ml | Baseline for comparison | Serves as a fresh lure standard in experiments but has a short active period. | [2] |
Factors Influencing Dispenser Efficacy
1. Protocol for Evaluating Dispenser Field Longevity and Attractiveness
Objective: To compare the field performance and effective longevity of different TML dispensers against a standard fresh lure.
Materials and Methods:
2. Protocol for Correlating Chemical Loss with Biological Activity
Objective: To determine the relationship between the residual amount and release rate of TML from a dispenser and its attractiveness to male medflies.
Materials and Methods:
The following diagram outlines the logical decision process for selecting and managing this compound dispensers based on program goals and constraints.
This compound (TML) is a highly effective, long-range synthetic attractant for male Medflies (Ceratitis capitata), one of the world's most destructive agricultural pests [1] [2]. Its integration into AW-IPM programs is critical for:
The compound is a mixture of isomers of tert-butyl 4- and 5-chloro--cis- and -trans--2-methylcyclohexane-1-carboxylate [1]. The specific isomer cis-Trimedlure is particularly attractive to Medflies [1].
The tables below summarize key chemical properties and quantitative data on the efficacy of this compound compared to a potential alternative, Tea Tree Oil (TTO).
Table 1: Chemical and Safety Profile of this compound
| Property | Value / Description | Source / Notes |
|---|---|---|
| CAS Number | 12002-53-8 | [3] |
| Molecular Formula | C~12~H~21~ClO~2~ | [3] |
| Molecular Weight | 232.75 g/mol | [3] |
| Physical Form | Clear, pale yellow oil | [3] |
| Boiling Point | 110 °C | [3] |
| Oral LD50 (Rat) | 4556 ± 1136 mg/kg | [3] |
| Dermal LD50 (Rabbit) | >2025 mg/kg | [3] |
| Primary Use | Male Medfly attractant | [1] [2] |
Table 2: Field Attraction and Mating Enhancement Efficacy This table compares this compound with Tea Tree Oil (TTO), which has been studied for its mating-enhancement effects [2].
| Attractant | Field Capture vs. TML | Field Cage Capture vs. TML | Effect on Male Mating Success |
|---|---|---|---|
| This compound (TML) | Baseline (100%) | Baseline (100%) | No consistent enhancement reported |
| Tea Tree Oil (TTO) | ~8% of TML catch | ~50% of TML catch | Significantly enhanced (vs. non-exposed controls) |
This protocol outlines the standard procedure for using TML-baited traps for detection and monitoring surveys [2].
1.1 Equipment and Reagents
1.2 Experimental Procedure
1.3 Data Analysis
This protocol describes a field cage experiment to assess the competitiveness of sterile males, which is vital for SIT program success [2].
2.1 Insect Source and Preparation
2.2 Exposure and Testing Procedure
2.3 Data Analysis
The following diagram illustrates how this compound trapping data is integrated into the decision-making cycle of an Area-Wide IPM program.
Integrating this compound traps into AW-IPM provides a robust, quantitative foundation for managing Medfly populations. The protocols outlined for trapping and SIT evaluation, supported by structured data collection and analysis, enable researchers and pest management professionals to make data-driven decisions. Combining the long-range attraction of TML with the mating enhancement properties of other compounds like TTO represents a promising frontier for optimizing Medfly control strategies.
The Mediterranean fruit fly (medfly, Ceratitis capitata) represents one of the most significant threats to global fruit production, with demonstrated capability to infest over 300 different plant species worldwide. As a highly invasive species originating from Afrotropical regions, medfly has successfully established populations across tropical, subtropical, and temperate regions, causing extensive agricultural damage and triggering costly eradication programs. The economic impact of medfly infestation necessitates early detection of incipient populations when eradication remains feasible and cost-effective. This compound (TML), a synthetic male-specific attractant, has emerged as the gold standard for medfly detection programs due to its potent attraction properties, enabling the capture of male medflies at very low population densities. These application notes provide detailed protocols for optimizing this compound-based detection systems, interpreting capture data, and implementing effective surveillance programs for researchers and agricultural professionals.
The critical importance of early detection systems stems from the exponential growth potential of medfly populations once established. Research indicates that traditional Integrated Pest Management (IPM) paradigms that rely on monitoring-based thresholds often fail because they "alert the farmer too late" when "the medfly population enters the phase of exponential growth" [1]. This fundamental limitation of conventional approaches underscores the necessity of sensitive detection systems capable of identifying overwintering populations before they reach economically damaging levels. Preemptive detection targeting sparse medfly populations before they become easily detectable represents a paradigm shift in medfly management strategy [1].
Jackson Trap: The standard Jackson trap is widely employed for this compound-baited medfly monitoring. This plastic trap typically features a sticky insert for capturing attracted flies and a protected compartment for lure placement. The design ensures that attracted males remain captured while protecting the lure from environmental degradation.
This compound Dispensers: Commercial this compound is typically impregnated into polymeric dispensers that regulate the release rate of the volatile compound. These dispensers should be replaced according to manufacturer recommendations, generally every 4-8 weeks depending on environmental conditions, with more frequent replacement required in high-temperature environments.
McPhail Trap: While primarily used for food-based attractants targeting females, the McPhail trap can be deployed in parallel with this compound-baited traps to provide complementary population data, particularly when female detection is prioritized for population assessment [2].
Table 1: Trap Types and Their Specifications for Medfly Detection
| Trap Type | Target Sex | Attractant | Advantages | Limitations |
|---|---|---|---|---|
| Jackson | Male | This compound | High specificity for males, standardized design | Does not capture females |
| McPhail | Both (primarily female) | Food-based (e.g., yeast solutions) | Captures females, provides additional population data | Lower specificity, requires maintenance |
| Tephri | Both | Various attractants | Adaptable for different bait types | Less standardized for this compound |
The strategic placement of this compound-baited traps requires careful consideration of both biological factors and environmental variables known to influence medfly behavior and trap efficacy. The following systematic approach ensures optimal detection sensitivity:
Habitat Prioritization: Place traps in areas with known host plants, particularly citrus orchards, which demonstrate higher recapture rates (7.4% for females) compared to non-host trees (3.0% for females) [2]. Mixed fruit orchards with sequential ripening patterns provide resources for medfly populations throughout the growing season and should be prioritized for monitoring.
Elevation Considerations: Account for altitudinal effects on medfly phenology, as population activity at higher elevations (600m) may commence 15 days later than in coastal areas (5m) [3]. Deployment schedules should be adjusted accordingly, with lowland traps activated first and highland traps following after approximately two weeks.
Spatial Distribution: Establish trapping grids with density of 10 traps per 2.59 km² (1 mi²), as research indicates this density provides effective detection coverage for low-density populations [4]. In high-risk areas or during eradication programs, consider increasing density to 20 traps per 2.59 km².
Placement Specifications: Position traps within the canopy shade at 2-3 meters height, oriented to avoid direct sunlight exposure which can accelerate lure degradation and reduce efficacy. Secure traps firmly to prevent wind displacement while maintaining accessibility for monitoring.
The following workflow diagram illustrates the complete trapping protocol from planning through data analysis:
Trapping efficacy for medfly is influenced by a complex interaction of environmental conditions and biological factors that must be considered when interpreting capture data. Understanding these variables is essential for accurate population assessment and avoiding both false negatives and overestimation of population density:
Temperature Effects: Ambient temperature significantly influences both medfly activity and lure performance. Research demonstrates that recapture rates increase with higher ambient temperatures, with warm conditions enhancing fly mobility and lure evaporation rates [2]. However, this relationship is complicated by thermal acclimation history - adults acclimated to lower temperatures (15°C) or outdoor conditions show higher recapture rates compared to those acclimated to warmer conditions (30°C) [2]. This suggests that cold-acclimated flies may be more responsive to this compound or more active in seeking resources, potentially skewing population estimates if not considered.
Host Plant Presence: Trap placement relative to host plants significantly affects capture rates. Studies show recapture rates of 25.8% for males and 7.4% for females when traps are placed on host trees (citrus), compared to 25.5% for males and 3.0% for females on non-host trees [2]. The presence of ripening or ripe fruit further enhances trap captures, with population peaks correlating with fruit availability of late stone fruits and citrus [3].
Seasonal and Altitudinal Patterns: Medfly population dynamics exhibit strong seasonal patterns influenced by elevation. In Mediterranean climates, adult captures typically begin in May, peak in mid-summer and mid-autumn, and cease by January [3]. Coastal areas (5m elevation) detect adults approximately 15 days earlier than highland areas (600m elevation), and the active flight period decreases from 8 months at low elevations to just 4 months at high elevations [3].
Fly Physiological Status: The physiological condition of medflies affects their responsiveness to this compound. Studies indicate that wild-like flies exhibit different trapping probabilities compared to mass-reared, sterilized males typically used in sterile insect technique (SIT) programs [4]. This distinction is critical for detection programs, as trapping systems optimized for mass-reared flies may not accurately reflect wild population densities.
Table 2: Factors Affecting this compound Trapping Efficacy and Management Implications
| Factor Category | Specific Factor | Effect on Trapping | Management Consideration |
|---|---|---|---|
| Environmental | Temperature | Higher temperatures increase recapture rates | Adjust interpretation based on seasonal conditions |
| Host Plant Presence | 2.5x higher female capture on host trees | Prioritize trap placement in host trees | |
| Elevation | 15-day delay in detection at 600m vs 5m | Stagger deployment timing by elevation | |
| Biological | Thermal Acclimation | Cold-acclimated flies show higher recapture | Cold conditions may overestimate population size |
| Fly Type | Wild flies show different response than mass-reared | Use wild-type flies for system calibration | |
| Population Density | Capture probability decreases with distance | Higher density grids for low populations | |
| Operational | Trap Density | 10 traps/2.59km² detects populations >2000 males | Increase density for lower detection thresholds |
| Lure Age | Efficiency decreases after 4-8 weeks | Establish strict lure replacement schedule |
The probability of capturing medflies in this compound-baited traps exhibits strong distance-dependent patterns that must be considered when designing trapping grids and interpreting capture data. Research conducted in residential areas of Oahu, Hawaii, revealed several critical findings:
Rapid Decrease with Distance: Capture rates decline significantly as distance from release points increases, with average capture probabilities dropping from approximately 10.8% at 25 meters to just 0.8% at 200 meters from the trap location [4]. This underscores the importance of appropriate trap density to ensure adequate coverage.
Habitat-Specific Variation: The rate of decrease in capture probability varies with habitat characteristics. The study found that one urban location (M2) showed a significantly different pattern from the other three test locations, highlighting the need for site-specific calibration of trapping systems based on local environmental conditions [4].
Detection Sensitivity Modeling: Based on distance-dependent capture probabilities, researchers have estimated that a trapping grid of 10 TML-baited traps per 2.59 km² can achieve near-certain detection of populations exceeding approximately 2000 male medflies within a single generation [4]. For lower population densities, either increased trap density or supplemental detection methods are recommended.
Accurate interpretation of this compound capture data requires understanding the relationship between trap catches and actual population densities, considering the numerous factors known to influence trapping efficacy. The following framework supports evidence-based decision making:
Detection Thresholds: The first capture of wild medflies should trigger enhanced surveillance regardless of count, as even single captures may indicate establishing populations. Historical analysis suggests that detection typically occurs when populations reach approximately 2000 males in areas with standard trapping density of 10 traps per 2.59 km² [4].
Population Estimation: Convert trap captures to population estimates using distance-dependent probability models that account for local habitat characteristics. The model P(d) = 1 / (1 + e^(a + b×d)), where d is distance, with parameters varying by habitat (e.g., a = -1.446, b = 0.038 for residential areas) [4], can be applied to estimate total population size from capture data.
Action Thresholds: Implement a tiered response system:
Temporal Analysis: Monitor capture trends over time rather than relying on single data points. Consistent increases over 2-3 monitoring periods indicate population growth requiring intervention, while isolated captures may represent transient individuals.
The following decision pathway outlines the recommended process for responding to medfly captures:
The interpretation of this compound trapping data must consider several inherent sampling biases that can affect population assessments:
Seasonal Bias: Trapping efficacy varies seasonally due to temperature effects and fly physiological status. Cold acclimation similar to early spring conditions may overestimate population size, while late-season trapping may underestimate it due to reduced activity [2]. Adjust population estimates using temperature-dependent correction factors.
Sex-Based Limitations: As this compound primarily attracts male medflies, trap captures do not directly reflect female population density, which is more directly linked to crop damage potential. Supplement this compound trapping with female-targeted traps (e.g., food-baited McPhail traps) for comprehensive population assessment, particularly when making control decisions [2].
Habitat-Based Variation: Recognize that trapping efficiency differs between habitat types. Residential areas may show different distance-capture relationships compared to agricultural settings [4]. Develop habitat-specific baselines through mark-release-recapture studies in local conditions.
For large-scale detection programs targeting incipient medfly populations, several advanced considerations enhance system effectiveness:
Trap Density Optimization: Based on distance-dependent capture probability studies, the standard density of 10 traps per 2.59 km² provides detection certainty only for populations exceeding approximately 2000 males [4]. For lower detection thresholds (e.g., <500 males), increase density to 20-30 traps per 2.59 km², particularly in high-risk areas such as commercial fruit production zones and urban areas with abundant host plants.
Habitat-Specific Deployment: Adjust trap placement strategies based on landscape characteristics. In mixed fruit production areas, prioritize traps in citrus orchards, which demonstrate the highest capture rates [3]. In residential areas, focus on properties with fruit trees and consider higher densities in neighborhoods with limited backyard sanitation.
Temporal Phasing: Implement elevation-specific deployment schedules, activating lowland traps (0-100m) in early spring, mid-elevation traps (100-300m) 2-3 weeks later, and highland traps (>300m) after 4-5 weeks [3]. This phasing aligns with observed phenological patterns across elevations.
Eradication Program Verification: Following eradication efforts, maintain elevated trap densities (2-3× standard) for at least three generations post-last capture to verify success. Incorporate genetic analysis of captured flies to distinguish potential new introductions from residual populations.
Low-Population Detection: For detecting incipient populations at the establishment threshold, implement "sentinel" trapping grids with 3-4× standard density around high-risk introduction points (ports, fruit markets, waste disposal sites). These grids should be monitored at 7-day intervals year-round.
Wild vs. Sterilized Fly Discrimination: In areas implementing Sterile Insect Technique (SIT), incorporate genetic markers or morphological indicators to distinguish wild from released sterilized flies in traps. This distinction is critical for accurate population assessment and program evaluation.
This compound remains an essential tool for medfly detection, but its effectiveness depends on appropriate implementation and interpretation within the context of local conditions. The protocols outlined in these application notes provide a scientifically-grounded framework for designing, implementing, and maintaining effective surveillance programs. Key recommendations include:
Effective medfly detection requires recognizing that trapping data reflect not only population density but also the interaction of multiple environmental, biological, and operational factors. By implementing these evidence-based protocols and maintaining rigorous monitoring standards, researchers and pest management professionals can significantly enhance early detection capabilities and protect agricultural resources from this significant invasive pest.
The table below summarizes key characteristics of malathion and DDVP (dichlorvos) to provide context for their potential use in toxicant combinations.
| Property | Malathion | DDVP (Dichlorvos) |
|---|---|---|
| Chemical Class | Organophosphate (OP) insecticide [1] | Organophosphate (OP) insecticide [2] |
| Primary Mode of Action | Inhibition of acetylcholinesterase (AChE), leading to neurotransmitter accumulation and nervous system failure [1]. | Inhibition of acetylcholinesterase (AChE) [2]. |
| Metabolite of Concern | Malaoxon (more toxic oxidative metabolite) [1] | -- |
| Key Subchronic Toxicity Findings (Mice) | Alters liver metabolism of glucose, fats, and proteins; disrupts energy metabolism and oxidative balance [2]. | Alters liver metabolism; shows greater reactivity and combined toxicity when mixed with malathion [2]. |
| Evidence of DNA Interaction | Can induce single-stranded segments and thermolabile regions in DNA in vitro, though less reactive than DDVP [3]. | Alkylates DNA (e.g., forming 7-methylguanine), leading to depurination and chain scissions; more kinetically reactive than malathion [3]. |
| Endocrine Disruption (Rats) | Can damage spermatogenesis, potentially via direct cytotoxic effects rather than solely through hormone level changes [4]. | Can damage spermatogenesis, potentially via direct cytotoxic effects [4]. |
Based on the gathered information, the following workflow outlines a systematic approach to develop and test a combination of Trimedlure with malathion or DDVP. This diagram maps the key stages from hypothesis formulation to data analysis.
Define a clear, testable hypothesis. For example: "Combining this compound with a sub-lethal dose of malathion/DDVP will result in synergistic toxicity, leading to enhanced mortality of the target pest species compared to either agent alone."
Before proceeding to live insects, these assays can provide rapid feedback.
Acetylcholinesterase (AChE) Inhibition Assay
Cytotoxicity and DNA Interaction Screening
These studies are crucial for understanding the effects on a whole organism.
Subchronic Toxicity Study Design
Metabonomic Analysis of Toxicity
1.0 Introduction
The Mediterranean fruit fly (medfly), Ceratitis capitata, is a highly destructive polyphagous pest threatening fruit production globally [1]. Its detection primarily relies on trapping systems baited with the male-specific attractant, Trimedlure (TML) [2] [3]. Effective surveillance is the cornerstone of control and eradication programs, enabling early detection and prompt management actions that prevent widespread establishment and economic loss [2]. These application notes provide detailed protocols for the strategic placement and maintenance of this compound-baited traps, integrating factors such as topography and host presence to maximize surveillance efficiency.
2.0 Understanding the Tool: this compound Plugs and Traps
2.1 this compound Formulations this compound is a synthetic attractant, typically dispensed from solid polymeric plugs. These plugs are designed to reduce the high volatility of the liquid form, thereby extending its effective field longevity [3].
2.2 Standardized Traps The Jackson trap is the standard device used for medfly surveillance with this compound [2] [3]. It is a white, delta-shaped (triangular) trap made of waxed paper, with a sticky insert coated in adhesive to capture flies and a perforated basket to hold the lure.
3.0 Strategic Placement: Key Environmental and Topographical Factors
While the search results lack specific spacing guidelines for different elevations, they highlight critical factors that must inform placement strategies.
3.1 Influence of Elevation and Topography Research shows that medfly population dynamics and phenology are strongly regulated by elevation [1].
3.2 Host Presence and Availability Medfly is polyphagous, and its populations surge in response to the ripening of key host fruits [1].
4.0 Experimental Protocols for Field Evaluation
4.1 Protocol: Comparing this compound Plug Longevity This protocol is adapted from multiple field studies to assess the effective field life of different TML formulations [2] [3].
4.2 Protocol: Assessing Placement Strategies in Different Elevations
5.0 Workflow for Deployment and Data Management The following diagram illustrates the integrated workflow for planning, executing, and analyzing a medfly trapping study.
6.0 Summary of this compound Plug Performance Data The table below summarizes key findings from recent field studies on this compound plug longevity, which is critical for planning servicing intervals.
| This compound Dispenser | Effective Longevity (Weeks) | Key Findings | Source |
|---|---|---|---|
| 2g Polymeric Plug | 6-8 weeks | Captures were statistically similar to fresh liquid lure for up to 6 weeks; significant reduction in captures after 8 weeks of aging. | [2] [3] |
| 3g Polymeric Plug | 6-8 weeks (inconsistent at 8 weeks) | Generally performed as well as a fresh 2g plug for up to 8 weeks in some trials, but not others. Not consistently better than 2g plugs for extending service intervals. | [2] |
| 4g Polymeric Plug | >12 weeks (historical data) | Early studies showed effectiveness beyond 12 weeks, but this formulation was not adopted as standard, likely due to cost and operational factors. | [2] |
| 2mL Liquid on Wick | 2-4 weeks | High volatility leads to rapid loss of attractiveness; not suitable for long-term monitoring programs. | [3] |
Attractant: this compound is a synthetic parapheromone highly attractive to male Mediterranean fruit flies (Ceratitis capitata) [1]. It is typically deployed in dispensers within specific traps.
Pest Significance: The medfly is a major invasive pest capable of infesting over 350 different plant species, causing severe economic damage to fruit crops worldwide [1]. Efficient trapping is vital for its detection, monitoring, and the establishment of pest-free zones [1].
Recent research indicates that trapping efficacy is not static but is influenced by a combination of biological and environmental factors. Understanding these is crucial for interpreting trap data accurately.
The table below summarizes the key factors identified:
| Factor | Effect on Trapping Efficacy | Key Findings |
|---|---|---|
| Fly Sex | Strongly biased | This compound primarily attracts male flies. One study reported recapture rates of 25.5% for males compared to only 3.0% for females in non-host trees [1]. |
| Thermal Acclimation | Significant impact | Adults acclimated to lower temperatures (15°C) or outdoor conditions showed higher recapture rates. Cold acclimation may lead to overestimation of population size in early spring [1]. |
| Ambient Temperature | Strong positive correlation | Higher ambient temperatures result in higher recapture rates, potentially due to increased fly activity and higher lure evaporation rates [1]. |
| Trap Placement (Host Plant) | Improves efficacy | Trap placement on host plants (e.g., Citrus) significantly improves recapture rates compared to non-host trees (e.g., olive trees) [1]. |
| Season/Climate | Varies with season | Trapping efficacy can be skewed by season: cold conditions (early spring) may overestimate populations, while late-season trapping may underestimate them [1]. |
The strategic placement of traps is as important as the attractant itself. A novel approach to delimiting trapping grids can improve efficiency and cost-effectiveness.
Recent research proposes a more efficient "core-and-perimeter" (C&P) design to address the inefficiencies of fully trapped (FT) square grids [2]. The workflow below illustrates this design and its advantages.
Diagram: Core-and-Perimeter Trapping Design Workflow
This design offers two key advantages over fully trapped grids:
Here is a step-by-step protocol for implementing a medfly monitoring program using this compound.
Planning the Grid:
Trap Placement:
Trap Servicing:
Data Recording and Interpretation:
For decades, Mediterranean fruit fly (medfly) detection has relied on traps baited with Trimedlure (TML), a male-specific attractant. Effective monitoring requires strict adherence to protocols for lure replacement and trap inspection.
The cornerstone of effective monitoring is a disciplined lure replacement schedule. Current guidelines are based on the longevity of solid polymeric TML plugs, which have superseded liquid formulations due to their longer effective life [1].
| Lure Type | Effective Longevity (Weeks) | Replacement Guideline | Key Supporting Evidence | | :--- | :--- | :--- | :--- | | TML Plug (2 g) | 6-8 weeks | Replace at 6-8 weeks; 8 weeks may be feasible in cooler climates, but 6 weeks is conservative for warm areas [1]. | Florida field tests: No significant reduction in catch for plugs aged ≤6 weeks; significant reduction after 8 weeks [1]. | | TML Plug (3 g) | ≥8 weeks | Replace at 8-10 weeks; longer lifespan than 2 g plugs [1]. | Hawaiian trials: 3 g plugs remained more effective than 2 g plugs at longer weathering intervals [1]. | | TML Liquid (2 mL on wick) | 2-4 weeks | Replace at 4 weeks; highly volatile, shortest longevity [1]. |
The following workflow outlines the core steps for maintaining a TML-baited trap network using traditional methods. Adherence to this protocol ensures consistent data quality.
Procedure Details:
Manual inspection is labor-intensive and can delay data availability. Recent research focuses on smart traps that automate data collection and transmission, enabling real-time monitoring.
Automated traps integrate various sensors to detect captures and monitor lure potency, forming a network for precision agriculture.
Technology Integration:
The choice between traditional and modern protocols depends on resources and program objectives.
| Feature | Traditional Protocol | Smart Trap Protocol |
|---|---|---|
| Inspection Frequency | Weekly or bi-weekly | Continuous, real-time |
| Data Latency | Days to weeks | Minutes to hours |
| Labor Requirement | High (manual visits) | Low (automated) |
| Data Granularity | Basic fly counts | Fly counts, species ID, environmental data, lure status |
| Lure Management | Scheduled replacement (risk of waste or failure) | Condition-based replacement (via sensor data) |
| Initial Cost | Low | High |
| Operational Cost | High (recurrent labor) | Lower (reduced travel, labor) |
| Best Suited For | Small-scale operations, low-budget programs, areas with low medfly pressure | Large-scale, area-wide control programs, research, early warning systems |
The effective field longevity of a this compound plug depends primarily on its initial lure loading (the amount of this compound it contains) and local environmental conditions [1] [2] [3].
Table 1: Field Longevity of Different this compound Plug Loadings
| Plug Loading | Established Effective Longevity | Key Research Findings |
|---|---|---|
| 2g | 6 weeks | Effective for 6 weeks or less; catch significantly reduced after 8 weeks [1] [3]. |
| 3g | 6-8 weeks | Effective for 6 weeks; 3g plugs more effective than 2g plugs at longer weathering intervals (8+ weeks) [1]. |
| 4g | 8-12 weeks | Effective for 8-12 weeks in most trials; performance linked to residual lure >1.4g and release rate >2.0 mg/h [2]. |
To extend service intervals beyond the standard 6 weeks, consider using plugs with higher this compound loadings.
A sudden drop in trap catch can be due to several factors.
Table 2: Troubleshooting Guide for Reduced Trap Catches
| Problem | Possible Cause | Solution |
|---|---|---|
| Rapid performance drop | High temperature increasing lure volatilization [1] | Use higher-loading plugs (3g/4g) or consider more frequent servicing in hot climates. |
| Low catch with multi-lure setup | Odor interference from incompatible lures (e.g., Methyl Eugenol) [4] | Use separate, single-lure traps for different fly species. |
| Consistent under-performance | Plug age exceeding effective longevity | Shorten service intervals or switch to higher-loading plugs. |
The following methodology, derived from recent research, can be used to validate plug longevity in your specific field conditions [1] [2].
Objective: To evaluate the field longevity and attractiveness of this compound plugs over time.
Materials:
Field Methodology:
Data Analysis:
The following diagram outlines the logical process for selecting and maintaining this compound plugs based on your surveillance goals.
The following table summarizes the primary methods used to control the release rate of this compound (TML) in the field.
| Method | Description | Key Findings & Performance |
|---|---|---|
| Polymeric Solid Plugs [1] [2] [3] | TML is dispensed from a solid polymer matrix. This physically reduces the volatilization rate compared to liquid formulations. | Plugs with 2 g of TML remain fully effective for 6-8 weeks in the field. Plugs with 4 g of TML can remain effective for 8-12 weeks [3]. |
| Liquid Extenders (e.g., Capilure) [2] [3] | Additives are mixed with liquid TML to reduce its volatility. | While it retains attractiveness longer than pure TML, it is less attractive during the first 8 weeks of deployment [2]. |
For researchers evaluating the field performance and longevity of different TML dispensers, the following methodology is standard.
To assess the field longevity and attractiveness of this compound plugs over time, compared to a fresh liquid standard [2] [3].
The diagram below visualizes the experimental workflow.
Q: What is the current standard for this compound dispensers in detection programs? A: The most common standard is a polymeric plug containing 2 g of this compound, with a recommended replacement interval of 6 weeks [1] [3].
Q: Are higher-loading plugs a viable option for longer longevity? A: Yes. Research shows that plugs containing 4 g of TML can remain effective for 8 to 12 weeks, effectively doubling the potential service life in the field [3].
Q: Why are solid plugs preferred over liquid formulations with extenders? A: Solid plugs provide a more consistent and controlled release. While extenders like Capilure increase longevity, they can reduce initial attractiveness, which is a critical drawback for detection sensitivity [2]. Plugs offer a better balance of high initial attraction and extended field life [1].
Q: What are the key environmental factors affecting this compound volatility? A: Temperature is the primary factor. Higher temperatures significantly increase the release rate, shortening the effective lifespan of the lure [1] [2].
| Common Issue | Possible Causes | Recommended Solutions |
|---|---|---|
| Reduced field longevity | High volatility of this compound; high environmental temperatures [1]. | Use solid polymeric plugs instead of liquid formulations [2] [1]. |
| Short effective lifespan | Standard 2g plug used beyond recommended 6-week service interval [2]. | Adhere to a conservative plug replacement interval of 6 weeks [2] [1]. |
| Inconsistent performance of aged lures | Plugs aged 8 weeks or more show significantly reduced attractiveness [2] [1]. | Do not extend service intervals beyond 8 weeks, even with higher-load (3g or 4g) plugs [2]. |
| High labor and material costs | Frequent trap servicing required due to short lure longevity [2] [1]. | Evaluate cost-benefit of using 3g plugs for potential slight extension of service life [1]. |
Q1: What is the key advantage of solid polymeric plugs over liquid this compound? Solid polymeric plugs are designed to reduce the volatilization rate of this compound, thereby extending its effective field longevity. While liquid on a cotton wick may lose attractiveness in 2-4 weeks, the standard 2g plug remains fully effective for about 6 weeks [2] [1].
Q2: Can I extend trap service intervals by using plugs with more this compound? Research indicates that this strategy has limited effectiveness. While one study found 3g plugs were more effective than 2g plugs after 8 weeks of aging, another concluded that 4g plugs would not allow for effective trapping over longer intervals [2]. Performance at longer weathering intervals (10-12 weeks) is consistently and significantly reduced regardless of initial loading [2] [1]. The conservative and widely adopted 6-week replacement interval remains the most reliable.
Q3: How is the attractiveness of aged lures tested in field experiments? The standard methodology is a competitive field assay. Traps baited with aged plugs are compared directly against a control trap baited with a fresh liquid standard (2mL on a cotton wick). The number of male medflies captured in each trap is counted and statistically compared. An aged lure is typically considered effective if it captures a statistically similar number of flies as the fresh control [2] [1].
For a deeper understanding, the table below summarizes key quantitative findings from recent field studies on this compound plug longevity.
Table: Field Longevity of this compound Plugs with Different Loadings
| This compound Dispenser Type | Effective Longevity (Compared to Fresh Liquid) | Key Experimental Findings | Citation |
|---|---|---|---|
| 2g Polymeric Plug | 6 weeks | Plugs aged 6 weeks captured a statistically similar number of males as fresh liquid. Plugs aged 8+ weeks captured significantly fewer flies [2] [1]. | |
| 3g Polymeric Plug | 6 weeks (with potential for slightly longer effectiveness) | After 6 weeks, performance was equivalent to fresh lure. In some trials, 3g plugs were more effective than 2g plugs at 8 weeks, but this was not consistent [1]. | |
| 4g Polymeric Plug | Performance decline after 8 weeks | Contrary to earlier findings, a 2020 study concluded that 4g plugs did not support effective trapping over longer (10-12 week) service intervals [2]. | |
| 2mL Liquid on Cotton Wick | 2-4 weeks | High volatility leads to a rapid decline in attractiveness, making it impractical for long-interval monitoring programs [1]. |
The following workflow visualizes the standard field experiment protocol for evaluating this compound dispenser longevity, as described in the research.
Emerging technologies are being developed to monitor lure presence more efficiently, reducing the need for physical trap inspections.
Q1: How does temperature directly affect the this compound release rate? There is a direct positive relationship between temperature and the TML release rate. As temperature increases, the plug loses weight faster due to increased evaporation of the lure [1].
The following table summarizes key quantitative findings on how temperature influences TML release and its subsequent attractiveness:
| Temperature | Impact on Release Rate | Impact on Attraction (Field Cage Tests) | Key Experimental Findings |
|---|---|---|---|
| 15°C, 25°C, 35°C | Increased with temperature | Attraction was dependent on release rate [1] | Higher temperatures led to faster weight loss from TML plugs over an 80-day period [1]. |
| Summer vs. Winter | Faster degradation in summer [2] | Not explicitly measured, but inferred reduced field longevity | TML degraded the fastest among male lures in a multi-lure dispenser during summer weathering [2]. |
| Prolonged Storage | Not directly measured | Reduced attraction from aged lures [1] | Storage of TML for >4 years at 27°C reduced the amount of active ingredient available for release [1]. |
Q2: What is the underlying mechanism behind the faster degradation at high temperatures? The primary mechanism is thermal degradation, an uncontrolled process where heat provides the energy to break chemical bonds, leading to the release of the active ingredient [3].
While the search results do not specify the exact molecular pathway for TML's decomposition, the general process for a polymer or organic compound involves:
Q3: What are the practical consequences for my field experiment? Using TML dispensers in high-temperature conditions can lead to two main issues:
Here are methodologies adapted from the research to help you design your experiments on TML performance.
Protocol 1: Laboratory-based Release Rate Measurement
This protocol is used to quantify how quickly TML evaporates from a dispenser under controlled conditions [1].
Protocol 2: Field Cage Attraction Bioassay
This protocol assesses the biological effectiveness of TML dispensers of different ages [1].
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Traps show a sharp drop in captures after a few weeks in hot climates. | TML plug is depleted due to high-temperature accelerated release. | Shorten the lure replacement interval based on local temperature data [1] [2]. |
| New TML plugs from a old stock perform poorly. | Chemical degradation during long-term storage, even in sealed conditions. | Use fresh stock of TML and avoid using plugs stored for over 4 years, especially if stored at room temperature [1]. |
| Need to monitor multiple fruit fly species simultaneously. | Using separate traps for different lures is labor-intensive. | Consider using a solid "MultiLure" dispenser (TML, Methyl Eugenol, Raspberry Ketone). Note: TML degrades fastest in this combination, so monitor its specific performance [2]. |
The following diagram summarizes the logical workflow for conducting a comprehensive assessment of TML effectiveness under high-temperature conditions.
Q1: What are the primary factors that affect Trimedlure weathering in the field? The key factors are temperature, lure loading (dose), and dispenser type. Temperature has the most direct and well-documented impact on the release rate, with higher temperatures leading to faster volatilization [1] [2]. The initial amount of TML in a dispenser and the material of the dispenser itself control how this relationship plays out over time, influencing the effective longevity of the lure [3] [2] [4].
Q2: Our field traps are underperforming after 6 weeks in a hot climate. What should we investigate? This is a common challenge. You should first verify that your servicing interval is appropriate for your local temperatures. The standard 6-week replacement interval may be too long for consistently warm conditions [1] [2]. Consider switching to a higher-loading plug (e.g., 3g or 4g) and validate its longevity in your specific environment, as performance can vary [3] [2]. Also, ensure that your TML plugs have been stored properly and are not past their shelf life, as prolonged storage can degrade the active ingredients [1].
Q3: How does the physiological state of flies impact trap catch data interpretation? The age, nutritional status, and mating status of the fly population can significantly affect their responsiveness to lures [5]. For instance, protein-deprived flies show a stronger response to food-based lures. Therefore, a decline in trap catch cannot be automatically attributed to lure weathering alone. Population-level physiological changes must be considered a confounding variable when interpreting trapping data over time [5].
The following tables consolidate key quantitative findings from recent studies to aid in experimental planning and data comparison.
Table 1: Impact of Temperature and Weathering on this compound Plugs
| Factor | Key Finding | Quantitative Measure | Source |
|---|---|---|---|
| Temperature | Direct relationship with release rate. | Measured via plug weight loss at 15°C, 25°C, and 35°C. | [1] |
| Field Longevity (2g plug) | Effective attraction lasts up to 6-8 weeks. | Plugs aged >8 weeks showed significantly reduced catch. Remaining TML ≤ 0.4g after 8-12 weeks. | [3] [2] |
| Increased Lure Loading | Higher loadings can extend service intervals, but not proportionally. | 4g plugs were effective for up to 12 weeks in one study, but others found only 8-10 weeks. 3g plugs outperformed 2g plugs after 8 weeks of weathering. | [3] [2] [6] |
| Dispenser Type | Slow-release formulations can prolong attractiveness. | A membranous sachet providing a more linear (zero-order) release was as effective as fresh TML for up to 24 weeks. | [6] |
Table 2: Environmental and Physiological Confounding Factors
| Factor | Impact on Trap Captures | Experimental Context | | :--- | :--- | :--- | | Temperature (Fly Activity) | Increased response with higher temperatures. | A lower threshold for lure response was identified between 12.21°C and 22.95°C, depending on the species. | [5] | | Fly Age | Response is species- and lure-specific. | The response of C. capitata, C. cosyra, and B. dorsalis to various lures was significantly influenced by fly age. | [5] | | Nutritional Status | Stronger response to food-based lures when protein-deprived. | Protein-deprived adult flies responded more strongly to Biolure (a food-based attractant). | [5] |
Here are detailed methodologies for key experiments assessing TML weathering and performance.
Protocol 1: Determining Release Rate via Weight Loss in Controlled Conditions This lab-based protocol quantifies the physical release of TML.
The workflow for this protocol is outlined below.
Protocol 2: Field Cage Bioassay for Attractiveness of Weathered Lures This behavioral assay tests the biological effectiveness of weathered lures.
When designing experiments, it is crucial to consider how multiple factors interact to determine the final trap catch. The following diagram illustrates the main factors and their interactions.
Current research is exploring ways to extend lure longevity. Promising avenues include:
Stability testing chambers are essential for simulating various environmental conditions to determine a product's shelf life and optimal storage parameters. The core principle is to understand how factors like temperature, humidity, and light lead to degradation and changes in potency over time [1].
Key Environmental Factors:
Core Testing Methods: There are two primary methods used to assess stability, which should be part of any experimental protocol [1].
| Method | Purpose | Typical Conditions | Key Outcome |
|---|---|---|---|
| Long-Term Stability Testing | Determine shelf life under intended storage conditions. | Specific controlled conditions (e.g., 25°C/60%RH) | Establishes expiration dates & recommended storage |
| Accelerated Aging Studies | Rapidly assess degradation & identify potential stability issues. | Extreme conditions (e.g., 40°C/75%RH) | Predicts long-term stability in a shorter time frame |
For your experimental results to be reliable, the stability chambers themselves must be rigorously controlled and validated. This involves a defined process to ensure they consistently perform within specified limits [2] [1].
Qualification vs. Validation:
Chamber Qualification Process: The qualification of a stability chamber is a three-stage process [2].
| Qualification Stage | Core Objective | Key Activities |
|---|---|---|
| Installation Qualification (IQ) | Verify chamber meets design specs & is installed correctly. | Verify components, check documentation (manuals, SOPs), confirm calibration status. |
| Operational Qualification (OQ) | Verify systems perform as intended under normal operating ranges. | Empty chamber temperature/humidity mapping, testing of doors, switches, controls, and alarms. |
| Performance Qualification (PQ) | Verify performance under a full "simulated product" load. | Chamber mapping with a typical load for at least 24 hours, door-opening recovery studies. |
Calibration and Requalification:
Here are some common issues and investigative steps for your troubleshooting guide.
Issue 1: Unexpected or Rapid Loss of Potency
Issue 2: Inconsistent Results Between Batches or Chamber Locations
Issue 3: Chamber Fails to Maintain Setpoint or Generates Alarms
The following workflow outlines a systematic approach to investigate the effects of high humidity on your compound.
To maintain the integrity of your stability studies:
Q1: What are the main factors that cause this compound trapping efficacy to vary? Trapping efficacy is influenced by a combination of factors related to the lure, the environment, and the target insect itself [1] [2]. Key challenges include:
Q2: How does dispenser type affect this compound performance? The dispenser acts as both a reservoir and a release surface, and its material composition directly influences the release kinetics and longevity of the lure [2]. The goal is to develop "controlled-release devices" that maintain a consistent emission rate for as long as possible.
Q3: Why can trap data be misleading for population assessment? Because trapping efficacy is not static. The same population density can yield different capture numbers based on weather and seasonal conditions. Cold acclimation (e.g., in early spring) may lead to an overestimation of population size, while trapping later in the season or in very hot weather may underestimate it [1]. Therefore, careful interpretation of trapping data with environmental context is crucial.
The following table summarizes quantitative data and relationships key to understanding this compound's performance in the field.
| Factor | Impact on Trapping Efficacy | Key Findings | Source |
|---|---|---|---|
| Temperature | Strong positive correlation with recapture rates | Higher ambient temperatures increase recapture rates. | [1] |
| Thermal Acclimation | Significant impact; can skew population estimates | Adults acclimated to 15°C or outdoor conditions had higher recapture rates compared to those at 30°C. | [1] |
| Host Plant Presence | Positive effect on captures | Recapture rates on host trees (e.g., Citrus) were 7.4% for females, significantly higher than the 3.0% on non-host trees. | [1] |
| Sex of Flies | Major difference in attraction | This compound is a male-specific attractant. Recapture rates are vastly higher for males (25.5-25.8%) than females. | [1] [2] |
| Dispenser Type | Critical for release rate and longevity | Polymeric plugs are common, but release rates decline over time as the reservoir depletes. | [2] |
This protocol is adapted from methodologies used in recent research to assess the field performance of semiochemical dispensers [2].
1. Objective: To determine the effective longevity and residual content of this compound in different dispenser types under field conditions.
2. Materials and Equipment:
3. Methodology:
The workflow for this experimental process is outlined below.
| Problem | Possible Cause | Recommended Action |
|---|---|---|
| Sudden drop in trap captures | Depleted or degraded lure; extreme weather event. | Replace dispensers with fresh ones. Check and record local temperature data to contextualize the drop. |
| Consistently low captures in all traps | Ineffective lure batch; dispensers past their shelf life; population density is genuinely low. | Verify lure source and storage conditions. Use a positive control (fresh lure in a known hotspot). |
| High variability in captures between nearby traps | Microclimatic differences (sun vs. shade); uneven dispenser aging; trap placement. | Ensure uniform trap placement regarding host plants and sun exposure. Rotate dispensers to check for consistency. |
| Traps capture flies but population damage continues | This compound is male-specific and does not control the egg-laying females directly. | Integrate with other methods like food-based baits (targeting females) or the Sterile Insect Technique (SIT) [2]. |
The core challenge is that trap efficacy results from a complex interaction between the insect's state and its environment, as shown in the following diagram.
The table below summarizes key experimental data on the field longevity and attractiveness of fresh liquid Trimedlure versus aged solid plugs, based on a study that tested plugs weathered for up to 12 weeks [1] [2].
| Lure Type & Status | Weathering Duration | Relative Attractiveness (Male Medfly Captures) | Remaining this compound Content |
|---|---|---|---|
| Fresh Liquid (2 mL) | N/A (Fresh) | Baseline (100%) | N/A |
| Fresh Plug (2 g) | N/A (Fresh) | As effective as fresh liquid | ~2 g |
| Aged Plug (2 g) | ≤ 6 weeks | As effective as fresh lures [1] | Not specified |
| Aged Plug (2 g) | 8 - 12 weeks | Significantly reduced catch [1] | ≤ 0.4 g [1] |
| Aged Plug (3 g) | 6 weeks | As attractive as fresh lures [1] | Not specified |
| Aged Plug (3 g) | 8 - 10 weeks | More effective than 2 g plugs at these intervals [1] | Not specified |
The data in the table above primarily comes from a controlled field study. Here is a breakdown of the key methodological details [1] [2]:
To help visualize the workflow of the primary Florida study, the following diagram outlines the experimental procedure:
When comparing these products, consider these factors that significantly impact their performance:
For your comparison guide, the key evidence-based takeaways are:
The table below summarizes key experimental data from recent field studies comparing α-copaene-based lures and this compound.
| Lure Attribute | This compound (TML) | α-copaene-Based Lures | Experimental Context & Notes |
|---|---|---|---|
| Relative Attraction (Capture Rate) | Baseline | 2 to 5 times higher than TML [1] [2] | Field trials in Costa Rican coffee and Tunisian citrus; high season [2]. |
| Field Longevity | Effective for 6-8 weeks; plugs typically serviced every 6 weeks [2] [3] | Remains highly effective for 12-20 weeks [2] [3] [4] | Natural oil lures renewed every 12 weeks outperformed TML plugs renewed every 6 weeks [2] [3]. |
| Sensitivity (Trap Detection Rate) | Lower | Higher; a greater percentage of traps baited with α-copaene caught at least one male during low population seasons [2] [3] | Observed in year-long trials, indicating higher reliability for detection [2]. |
| Source & Composition | Synthetic parapheromone [1] | Natural sesquiterpene; can be extracted and enriched from plant oils like clove [1] | (+)-α-copaene is the most attractive enantiomer [3]. |
The comparative data in the table above is supported by rigorous field experiments. Here are the methodologies from key studies:
Costa Rica and Tunisia Year-Long Trials (2024) [3]
Hawaii Field Study (2023) [4]
For researchers interested in the practical aspects of working with α-copaene, one study detailed a chemical approach to obtaining it on a small scale [1].
The table below summarizes key findings from field and simulation studies on this compound-baited traps for Medfly detection and monitoring.
| Study Focus | Key Comparative Findings | Relevant Parameters & Experimental Context |
|---|
| Trap Type Comparison [1] | • Male-targeted traps (this compound): Better at detecting Medfly abundance, especially late season; more likely to catch high numbers. • Female-targeted traps (TMA Plus): Better at early-season detection when populations are small; more likely to capture at least one fly when paired male trap caught none. | • Study Design: Paired trapping in apple orchards over two years. • Trap Types: Lynfield trap (this compound) vs. Biotrap Globe (3-component TMA Plus). • Location: South-west Western Australia. | | Dispenser Efficiency [2] | • Cotton Wick (0.75 cm³): Remained biologically active for 6 weeks. • Cotton Wick (1.5 cm³): Remained active for 8 weeks (no significant boost in activity). • Polyethylene-Matrix Plug: Attracted more males for up to 12 weeks; more efficient release regulation. | • Experimental Setup: Field trials in fruit orchards to test emission rate and field longevity. • Key Metric: Field longevity (weeks of attractiveness). | | Trap Grid Design [3] | • Standard 14.5-km Grid: Mean probability of capture, p(capture) = 0.71. • Optimized Grid (4.8-km circle): p(capture) = 0.66, but with an 86% reduction in cost (232 traps vs. 1,700). | • Method: Simulation model (TrapGrid). • Key Parameters: Diffusion coefficient (D) = 5,000 m²/day; Trap attractiveness (1/λ) = 10 m; Population size (N) = 50 individuals. |
Based on the simulation and field study principles, the following diagram outlines a logical workflow for validating trap captures against population density.
The table below summarizes the key male lures and their performance based on recent field studies.
| Lure Name | Target Species/Groups | Key Comparative Performance | Effective Longevity | Key References |
|---|---|---|---|---|
| Trimedlure (TML) | Male Ceratitis spp., especially C. capitata (Medfly) | Standard attractant; more effective than Capilure and Enriched Ginger Root Oil (EGRO) when weathered [1]. | Varies by dispenser (6-8 weeks for common plugs) [2]. | [2] [3] [1] |
| Natural Oil Blends (e.g., α-copaene) | Male Ceratitis capitata (Medfly) | As effective as fresh liquid TML even after 20 weeks of weathering, outperforming other TML formulations [2]. | Up to 20 weeks [2]. | [2] |
| Methyl Eugenol (ME) | Male Bactrocera spp. (e.g., B. dorsalis) | A very powerful attractant used in Male Annihilation Technique (MAT); high density of point sources may cause interference and reduce effectiveness [4]. | Long-lasting, but dispenser-dependent [3]. | [3] [4] |
| Cue-lure (CL) / Raspberry Ketone (RK) | Male Bactrocera and Zeugodacus spp. | A key attractant for these species; generally considered less powerful than Methyl Eugenol [4]. | Long-lasting, but dispenser-dependent [3]. | [3] [4] |
| Food Baits (e.g., Torula Yeast) | Both sexes of multiple species (e.g., C. capitata, B. dorsalis, Anastrepha spp.) | TYB is more effective than synthetic food baits for B. dorsalis and Z. cucurbitae; performance against C. capitata is comparable to some new vial-lures [5] [6]. | Short-lasting (1-2 weeks for liquid TYB) [5]. | [5] [6] |
This compound (TML) is a synthetic attractant critical for detecting Medfly males, though it has limitations in field longevity and power [3] [1]. Research focuses on improving its formulations and finding alternatives.
Methyl Eugenol (ME) is a potent plant-derived lure for males of destructive pests like the Oriental fruit fly (Bactrocera dorsalis). It is a cornerstone of the Male Annihilation Technique (MAT), which uses a high density of lure-and-toxin points to suppress or eradicate populations [4].
A 2019 field test in Hawaii challenged conventional MAT application densities. The study used mark-release-recapture methods to evaluate the effectiveness of SPLAT-MAT-ME applied at different densities. Counterintuitively, the results showed decreasing male fly recapture (kill) percentages with increasing application density [4]. This suggests that lower densities might be more effective and cost-efficient, possibly by reducing olfactory interference between nearby dispensers.
Food baits attract both sexes of a wide range of fruit fly species, making them invaluable for detection programs. The standard Torula Yeast Borax (TYB) solution is highly effective but requires frequent replacement [5].
New, long-lasting synthetic food baits (ammonium acetate, putrescine, and trimethylamine) in vial-type dispensers were tested against TYB in multiple countries. The results were species-specific [5]:
The following diagrams summarize the core methodologies from the cited research to provide a clear overview of how these comparative data were generated.
This flowchart can help guide the initial selection of an attractant based on program priorities.
When implementing a trapping program, consider these practical aspects derived from the research:
| Dispenser Type | Initial Loading | Effective Field Longevity | Key Comparative Findings |
|---|---|---|---|
| Polymeric Plug (Standard) | 2 g | Up to 6 weeks | As attractive as fresh liquid lure for 6 weeks; significant drop in captures after 8 weeks [1] [2]. |
| Polymeric Plug (High-Capacity) | 3 g or 4 g | Up to 8-12 weeks (inconsistent) | 3 g plugs can outperform 2 g plugs at 8 weeks [2]. 4 g plugs did not reliably allow for longer servicing intervals than 2 g plugs [1]. |
| Polyethylene Matrix Plug | Not Specified | Up to 12 weeks | Significantly more efficient than cotton wicks, attracting more males for longer and better regulating release rate [3]. |
| Cotton Wick (Liquid) | 2 mL | 2 to 4 weeks | High volatility leads to rapid loss of attractiveness, requiring frequent replacement [1] [2]. |
The data in the table above comes from standardized field experiments. Here are the typical methodologies used to generate such data:
While the search results do not provide direct benchmarks against novel synthetic male attractants for medfly, they highlight two key research fronts for finding alternatives.
The following diagram illustrates this computational screening workflow for identifying novel attractants.
For researchers and professionals, the key takeaways are:
Irritant